molecular formula C22H24ClF3N2O2 B10832971 ANEB-001 CAS No. 791848-71-0

ANEB-001

Katalognummer: B10832971
CAS-Nummer: 791848-71-0
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: BNLYOVHLLDBOFZ-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The anti-obesity drug, V24343, acts by targeting the CB1 receptor in the brain and suppressing a person's appetite.
ANEB-001 is under investigation in clinical trial NCT05282797 (Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of CB1 Antagonist this compound in a THC Challenge Test).

Eigenschaften

Key on ui mechanism of action

About V24343 Scientists have long known that cannabis, which stimulates a receptor in the brain called the CB1 receptor, also stimulates appetite as evidenced by the hunger pangs or "munchies" often experienced by cannabis smokers. Blockade of these CB1 receptors by products like V24343 has been shown to cause weight loss and may reduce risk factors for obesity related disorders such as cardiovascular disease and type II diabetes.

CAS-Nummer

791848-71-0

Molekularformel

C22H24ClF3N2O2

Molekulargewicht

440.9 g/mol

IUPAC-Name

N-tert-butyl-3-[(R)-(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methoxy]azetidine-1-carboxamide

InChI

InChI=1S/C22H24ClF3N2O2/c1-21(2,3)27-20(29)28-12-16(13-28)30-19(14-8-10-15(23)11-9-14)17-6-4-5-7-18(17)22(24,25)26/h4-11,16,19H,12-13H2,1-3H3,(H,27,29)/t19-/m1/s1

InChI-Schlüssel

BNLYOVHLLDBOFZ-LJQANCHMSA-N

Isomerische SMILES

CC(C)(C)NC(=O)N1CC(C1)O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F

Kanonische SMILES

CC(C)(C)NC(=O)N1CC(C1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

ANEB-001: A Technical Overview of its Binding Affinity and Selectivity for Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001, also known as selonabant, is a clinical-stage small molecule being developed by Anebulo Pharmaceuticals.[1] It is designed as a competitive antagonist of the cannabinoid receptor type 1 (CB1).[2][3] The primary therapeutic indication for this compound is the treatment of acute cannabinoid intoxication (ACI), a condition resulting from the overstimulation of CB1 receptors by cannabinoids such as delta-9-tetrahydrocannabinol (THC).[4][5] This document provides a comprehensive technical guide on the binding affinity and selectivity of this compound for cannabinoid receptors, based on publicly available information.

Core Data Presentation

While specific quantitative binding affinity data for this compound (e.g., Kᵢ or IC₅₀ values) are not publicly available in detail, preclinical and clinical data consistently describe it as a potent and high-affinity antagonist of the human CB1 receptor.[5] The selectivity profile for CB1 versus the cannabinoid receptor type 2 (CB2) has not been quantitatively disclosed.

Table 1: Summary of this compound Binding Characteristics (Qualitative)

PropertyReceptorValueSource
Binding Affinity Human CB1High Affinity[5]
Human CB2Not Disclosed-
Selectivity CB1 vs. CB2Not Disclosed-
Mechanism of Action CB1Competitive Antagonist[2][3]

Experimental Protocols

The determination of binding affinity and selectivity of a compound like this compound for cannabinoid receptors typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in cannabinoid research.

Radioligand Displacement Assay

This is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound at human CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO, HEK293 cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]SR141716A.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in a homogenization buffer and disrupt the cells using a homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by ultracentrifugation.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of the non-specific binding control.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

G Workflow for Radioligand Displacement Assay cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand and This compound Dilutions Radioligand_Prep->Incubation Filtration Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 and Ki Determination Scintillation->Data_Analysis

Radioligand Displacement Assay Workflow.

Signaling Pathways

As a competitive antagonist at the CB1 receptor, this compound blocks the downstream signaling cascades typically initiated by the binding of agonists like THC or endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol).

Canonical CB1 Receptor Signaling Pathway (Blocked by this compound)

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

G CB1 Receptor Antagonism by this compound cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling Agonist Cannabinoid Agonist (e.g., THC, Anandamide) CB1R CB1 Receptor Agonist->CB1R Binds and Activates ANEB_001 This compound ANEB_001->CB1R Competitively Binds and Blocks G_protein Gαi/o Activation CB1R->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ca_channel Calcium Channel Inhibition G_protein->Ca_channel Inhibits K_channel Potassium Channel Activation G_protein->K_channel Activates MAPK MAPK Pathway Modulation G_protein->MAPK Modulates cAMP Decreased cAMP AC->cAMP

This compound competitively blocks agonist binding to the CB1 receptor.

Description of Signaling Pathway:

  • Agonist Binding: In the presence of a cannabinoid agonist, the agonist binds to the CB1 receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.

  • Downstream Effects: The activated G-protein then modulates several downstream effectors:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: Inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

    • MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

This compound, by competitively binding to the CB1 receptor, prevents the agonist from binding and initiating this signaling cascade. This mechanism of action is central to its therapeutic effect in reversing the symptoms of acute cannabinoid intoxication.

Conclusion

This compound is a high-affinity, competitive antagonist of the human CB1 receptor. While precise quantitative data on its binding affinity and selectivity remain proprietary, its mechanism of action is well-established and forms the basis for its clinical development in treating acute cannabinoid intoxication. The experimental protocols described herein represent the standard methodologies used to characterize the binding properties of such compounds. Further disclosure of quantitative binding data from the manufacturer would be beneficial for a more complete understanding of this compound's pharmacological profile.

References

Preclinical Pharmacology of ANEB-001: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANEB-001, also known as selonabant, is a clinical-stage, orally bioavailable, small molecule being developed as a potent and selective competitive antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Its primary indication is for the treatment of acute cannabinoid intoxication (ACI), a growing concern with the increasing legalization and use of cannabis products.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and providing archetypal experimental protocols for the assessment of CB1 receptor antagonists. While specific preclinical binding and potency data for this compound are not publicly available, this guide serves as a technical resource for understanding the foundational science and investigational pathways for this class of compounds.

Introduction

The psychoactive effects of cannabis are primarily mediated by Δ⁹-tetrahydrocannabinol (THC), which acts as a partial agonist at the CB1 receptor, a G-protein coupled receptor highly expressed in the central nervous system.[5] Over-activation of the CB1 receptor by THC can lead to ACI, characterized by symptoms ranging from anxiety and paranoia to psychosis and impaired motor control.[5] this compound is designed to directly counteract these effects by competitively blocking THC from binding to the CB1 receptor.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the human CB1 receptor.[6][7] This means that it binds to the same site on the receptor as THC but does not activate it. By occupying the receptor's binding pocket, this compound prevents or displaces THC, thereby mitigating the downstream signaling cascades that lead to the symptoms of intoxication.[3]

cluster_membrane Cell Membrane CB1 CB1 Receptor G-protein coupled G_Protein G-Protein Activation CB1->G_Protein Initiates Signaling NoEffect No Downstream Effect CB1->NoEffect THC THC (Agonist) THC->CB1 Binds and Activates ANEB001 This compound (Antagonist) ANEB001->CB1 Binds and Blocks Intoxication Acute Cannabinoid Intoxication Symptoms G_Protein->Intoxication

This compound Mechanism of Action

Preclinical Data Summary

Specific quantitative preclinical data for this compound, such as binding affinities (Ki) and functional potencies (IC50), have not been made publicly available by Anebulo Pharmaceuticals. However, the company has described this compound as a "potent" and "high affinity" CB1 antagonist, suggesting that robust preclinical characterization has been performed.[7] The following tables represent the types of data that would be generated in a typical preclinical evaluation of a CB1 antagonist.

Table 1: In Vitro Receptor Binding Profile (Illustrative)

ParameterCB1 ReceptorCB2 ReceptorOff-Target Receptors
Binding Affinity (Ki) < 10 nM (Expected)> 1000 nM (Expected)Low Affinity (Expected)
Assay Type Radioligand DisplacementRadioligand DisplacementBroad Panel Screening

Table 2: In Vitro Functional Activity (Illustrative)

AssayEndpointPotency (IC50)Efficacy
GTPγS Binding Inhibition of Agonist-Stimulated Binding< 50 nM (Expected)Full Antagonist
cAMP Accumulation Reversal of Agonist-Mediated Inhibition< 50 nM (Expected)Full Antagonist

Table 3: Preclinical Pharmacokinetics (Illustrative Animal Data)

SpeciesRouteBioavailability (%)t1/2 (h)Cmax (ng/mL)
Rat Oral> 30 (Expected)4-8 (Expected)Varies with dose
Dog Oral> 40 (Expected)6-12 (Expected)Varies with dose

Key Preclinical Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize a CB1 receptor antagonist like this compound.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membranes: Cell membranes prepared from cells recombinantly expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity CB1 receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]SR141716A.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Membrane Addition: Add the CB1 receptor-containing cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents: - CB1 Membranes - [³H]Ligand - Test Compound Incubate Incubate Components in 96-well plate Start->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ → Kᵢ) Count->Analyze

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to modulate the activation of G-proteins coupled to the CB1 receptor. For an antagonist like this compound, this involves assessing its ability to block agonist-stimulated G-protein activation.

Materials:

  • Membranes: Cell membranes with expressed human CB1 receptors.

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

  • Agonist: A known CB1 receptor agonist (e.g., CP-55,940).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, EDTA, and BSA.

  • GDP: Guanosine diphosphate, to ensure a basal state of G-protein activity.

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test compound (this compound) and GDP.

  • Stimulation: Add a fixed concentration of the CB1 agonist to stimulate G-protein activation.

  • [³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to the reaction. Activated G-proteins will bind to the [³⁵S]GTPγS.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS using a cell harvester and glass fiber filters, similar to the binding assay.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

cluster_workflow GTPγS Functional Assay Workflow Start Prepare Reagents: - CB1 Membranes, GDP - Agonist, [³⁵S]GTPγS - Test Compound Preincubation Pre-incubate Membranes with Test Compound Start->Preincubation Stimulation Add Agonist and [³⁵S]GTPγS Preincubation->Stimulation Incubate Incubate to allow G-protein activation Stimulation->Incubate Filter Filtration to capture bound [³⁵S]GTPγS Incubate->Filter Analyze Quantify and Analyze for IC₅₀ Filter->Analyze

References

In Vitro Characterization of ANEB-001: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 is a potent and selective competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] Developed as a small molecule therapeutic, it is under investigation for its potential to rapidly reverse the effects of acute cannabinoid intoxication (ACI). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and outlining the experimental methodologies used to determine its activity. This compound has also been referred to by the developmental codes selonabant and V-24343.[2][3]

Core Pharmacological Profile

The primary mechanism of action of this compound is the blockade of the CB1 receptor, thereby mitigating the psychoactive effects of cannabinoids such as delta-9-tetrahydrocannabinol (THC).[3] Its in vitro pharmacological profile is defined by its high binding affinity and selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2).

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

ParameterReceptorValue (nM)
Binding Affinity (Ki) Human CB10.3
Human CB221

Data sourced from publicly available information. The precise experimental conditions for the determination of these values for this compound specifically have not been detailed in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the CB1 receptor is activated by endocannabinoids or exogenous agonists like THC, leading to a cascade of intracellular signaling events, primarily through the Gi/o pathway. This results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels. By competitively binding to the CB1 receptor, this compound prevents the binding of agonists and the subsequent initiation of this signaling cascade.

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates THC THC (Agonist) THC->CB1 Binds & Activates ANEB This compound (Antagonist) ANEB->CB1 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP AC->cAMP Converts ATP ATP ATP->AC

This compound Mechanism of Action at the CB1 Receptor.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not publicly available. However, the following sections describe standard methodologies for the key assays used to characterize CB1 receptor antagonists.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human CB1 and CB2 receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are prepared.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-CP55,940 or [3H]-SR141716A for CB1) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Receptor Membranes incubate Incubate Membranes with Radioligand & this compound start->incubate filter Separate Bound from Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end Determine Binding Affinity analyze->end

Workflow for Radioligand Binding Assay.
cAMP Functional Assay for Antagonist Activity

This assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50) of this compound at the human CB1 receptor.

General Protocol:

  • Cell Culture: Cells expressing the human CB1 receptor are cultured in a multi-well plate.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).

  • Stimulation: The cells are then stimulated with a known CB1 receptor agonist (e.g., CP55,940) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

cluster_cAMP cAMP Functional Assay Logic Forskolin Forskolin AC_active Adenylyl Cyclase (Active) Forskolin->AC_active cAMP_prod cAMP Production AC_active->cAMP_prod CB1_agonist CB1 Agonist CB1_active CB1 Receptor (Active) CB1_agonist->CB1_active CB1_blocked CB1 Receptor (Blocked) CB1_agonist->CB1_blocked AC_inhibited Adenylyl Cyclase (Inhibited) CB1_active->AC_inhibited cAMP_reduced Reduced cAMP AC_inhibited->cAMP_reduced ANEB_001 This compound ANEB_001->CB1_blocked CB1_blocked->AC_active Restores Activity

Logical Flow of the cAMP Functional Assay.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and selectivity for the CB1 receptor, consistent with its proposed mechanism of action as a competitive antagonist. While specific, detailed protocols for the characterization of this compound are not widely published, the standard methodologies described herein provide a framework for understanding how its pharmacological profile was likely established. This foundational in vitro data has been crucial in guiding the clinical development of this compound as a potential antidote for acute cannabinoid intoxication.

References

The Structure-Activity Relationship of ANEB-001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANEB-001 (also known as selonabant) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) that has been investigated for its therapeutic potential in treating acute cannabinoid intoxication (ACI). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing from available clinical trial data and the broader understanding of pyrazole-based CB1 receptor antagonists. This document outlines the compound's mechanism of action, summarizes key quantitative data from clinical studies, and provides detailed experimental methodologies for relevant assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound is a small molecule, orally bioavailable competitive antagonist of the human CB1 receptor.[1] The overstimulation of the CB1 receptor by cannabinoids, such as delta-9-tetrahydrocannabinol (THC), is responsible for the psychoactive effects associated with cannabis use and can lead to acute cannabinoid intoxication (ACI).[2] this compound is being developed to counteract these effects by blocking the activation of the CB1 receptor.[2] It is believed to displace THC from the CB1 receptor, thereby reversing the symptoms of ACI.[3] Clinical trials have demonstrated its efficacy in reducing the key symptoms of ACI.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CB1 receptor.[1][4][5] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. When activated by an agonist like THC, it initiates a signaling cascade that leads to the characteristic psychoactive effects of cannabinoids. This compound, by binding to the CB1 receptor without activating it, prevents THC from binding and initiating this cascade.

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition ERK ERK Activation G_protein->ERK Modulation THC THC (Agonist) THC->CB1 Binds and Activates ANEB001 This compound (Antagonist) ANEB001->CB1 Binds and Blocks cAMP cAMP AC->cAMP Conversion Psychoactive_Effects Psychoactive Effects cAMP->Psychoactive_Effects Leads to ERK->Psychoactive_Effects Contributes to cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing CB1 receptors radioligand Add radiolabeled CB1 ligand (e.g., [3H]CP-55,940) prep->radioligand competitor Add varying concentrations of this compound or analog radioligand->competitor incubation Incubate to allow binding to reach equilibrium competitor->incubation separation Separate bound from free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis cluster_workflow In Vivo THC Challenge Model Workflow animals Select appropriate animal model (e.g., mice) treatment Administer this compound or vehicle (control) animals->treatment thc_admin Administer a known dose of THC treatment->thc_admin behavioral Assess behavioral endpoints: - Locomotor activity - Catalepsy - Nociception thc_admin->behavioral physiological Measure physiological parameters: - Body temperature - Heart rate thc_admin->physiological analysis Compare the effects of THC in This compound-treated vs. control animals behavioral->analysis physiological->analysis

References

ANEB-001: A Potential Therapeutic Intervention for Synthetic Cannabinoid Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of synthetic cannabinoid receptor agonists (SCRAs) as drugs of abuse presents a significant and growing public health challenge. Characterized by their high potency and efficacy at the cannabinoid type 1 (CB1) receptor, SCRAs can induce severe and life-threatening toxicities, including psychosis, seizures, and cardiovascular events, far exceeding the adverse effects associated with Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Currently, there is no approved antidote for synthetic cannabinoid intoxication, with patient management limited to supportive care. ANEB-001 (selonabant), a potent, orally bioavailable, competitive antagonist of the CB1 receptor, is being investigated as a specific therapeutic countermeasure. This technical guide provides a comprehensive overview of the preclinical rationale and clinical evidence supporting the development of this compound for the treatment of synthetic cannabinoid toxicity.

Introduction: The Challenge of Synthetic Cannabinoid Toxicity

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances.[1] Unlike THC, which is a partial agonist at the CB1 receptor, most SCRAs are full agonists with high binding affinity, leading to a more profound and often unpredictable pharmacological response.[2] This heightened activity at the CB1 receptor is believed to be the primary driver of the severe toxicities associated with SCRA use.[2] The constant evolution of SCRA structures to circumvent legal restrictions poses a continuous challenge for detection and treatment.[1] The development of a broadly effective antidote that targets the common mechanism of action—the CB1 receptor—is therefore a critical unmet medical need.

This compound, also known as selonabant (formerly V24343), is a competitive antagonist with a high affinity for the human CB1 receptor.[3][4] By competitively blocking the CB1 receptor, this compound is designed to displace SCRAs from the receptor and reverse their downstream signaling effects, thereby mitigating the symptoms of intoxication.[5]

Mechanism of Action: Targeting the Cannabinoid Type 1 Receptor

The psychoactive and toxic effects of both THC and SCRAs are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[5]

Synthetic Cannabinoid Receptor Agonist (SCRA) Signaling Pathway

SCRAs, being potent, full agonists, bind to the CB1 receptor and induce a conformational change that leads to the activation of intracellular signaling cascades.[6] This primarily involves the coupling to Gi/o proteins, which results in:[6]

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of N-type calcium channels.[6]

The net effect of these actions is a dampening of neuronal activity and a reduction in neurotransmitter release.[6] The higher efficacy of SCRAs compared to THC results in a more pronounced and sustained activation of these pathways, leading to toxicity.[2]

SCRA_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gi/o Protein CB1R CB1 Receptor G_alpha α CB1R->G_alpha Activates G_beta_gamma βγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates SCRA Synthetic Cannabinoid SCRA->CB1R Activates ANEB_001 This compound ANEB_001->CB1R Blocks cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Reduced Neuronal Activity & Neuro- transmitter Release cAMP->Neuronal_Activity Reduced levels contribute to Ca_channel->Neuronal_Activity Inhibition contributes to K_channel->Neuronal_Activity Activation contributes to Experimental_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing Protocol (Part B Example) cluster_assessment Pharmacodynamic & Safety Assessment cluster_analysis Data Analysis Screening Healthy Occasional Cannabis Users Screened Enrollment Informed Consent & Enrollment Screening->Enrollment THC_Admin Oral THC Challenge (e.g., 30 mg) Wait 1-Hour Delay THC_Admin->Wait Treatment_Admin Randomized Administration: - this compound (10 mg) - Placebo Wait->Treatment_Admin Post_Dose Post-Dose Measurements (Multiple Time Points) Treatment_Admin->Post_Dose Baseline Baseline Measurements (Pre-Dose) VAS VAS ('Feeling High', 'Alertness') Post_Dose->VAS Body_Sway Body Sway Measurement Post_Dose->Body_Sway Heart_Rate Heart Rate Monitoring Post_Dose->Heart_Rate Safety Adverse Event Monitoring Post_Dose->Safety Stats Statistical Analysis (MMRM, ANCOVA) Safety->Stats

References

The Role of ANEB-001 in Modulating the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANEB-001 (also known as selonabant) is a potent, orally bioavailable, small molecule competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Anebulo Pharmaceuticals, this compound is currently in clinical development as a potential antidote for acute cannabinoid intoxication (ACI).[1][3] By competitively binding to CB1 receptors, this compound effectively blocks the psychoactive effects of tetrahydrocannabinol (THC), the primary intoxicating component of cannabis.[4][5] Phase 2 clinical trials have demonstrated that this compound can rapidly reverse key symptoms of ACI, including feelings of being "high," cognitive impairment, and loss of balance.[6][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound's role in modulating the endocannabinoid system.

Introduction to the Endocannabinoid System and Acute Cannabinoid Intoxication

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological and cognitive processes. Key components of the ECS include endocannabinoids (such as anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.

The CB1 receptor is predominantly expressed in the central nervous system and is the primary target of THC.[3] Overstimulation of CB1 receptors by THC leads to the signs and symptoms of acute cannabinoid intoxication, which can include euphoria, altered perception, anxiety, panic attacks, impaired coordination, and in severe cases, psychosis.[8] With the increasing legalization and use of cannabis products, the incidence of ACI-related emergency department visits has risen significantly, highlighting the unmet medical need for a specific antidote.[3]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CB1 receptor.[1][4] This means that it binds to the same site on the CB1 receptor as THC but does not activate the receptor. By occupying the receptor's binding site, this compound prevents or displaces THC from binding, thereby inhibiting its downstream signaling effects. The antagonism is reversible, and the extent of THC blockade is dependent on the relative concentrations of this compound and THC.

Signaling Pathway of THC and its Antagonism by this compound

The binding of THC, an agonist, to the CB1 receptor initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The diagram below illustrates this pathway and the inhibitory effect of this compound.

cluster_0 Presynaptic Neuron cluster_1 Intracellular Signaling THC THC CB1 CB1 Receptor THC->CB1 Binds & Activates ANEB This compound ANEB->CB1 Binds & Blocks G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation (↓ Ca2+, ↑ K+) G_protein->Ion_channel Modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ion_channel->Neurotransmitter

Figure 1: this compound signaling pathway at the CB1 receptor.

Preclinical and Clinical Data

While specific preclinical data on the binding affinity (Ki) and functional activity (IC50) of this compound are not publicly available, it is described as a potent CB1 antagonist with high affinity for the human receptor.[1] The majority of the available quantitative data comes from a Phase 2 clinical trial (NCT05282797) designed to evaluate the efficacy and safety of this compound in healthy volunteers challenged with THC.[6][7][9]

Phase 2 Clinical Trial Data

The Phase 2 trial consisted of multiple parts, evaluating different doses of this compound and THC, as well as the timing of this compound administration.[6]

Table 1: Summary of Phase 2a Clinical Trial Design

ParameterPart APart B
This compound Doses 50 mg, 100 mg10 mg, 30 mg
THC Challenge Dose 10.5 mg (oral)21 mg, 30 mg, 40 mg (oral)
Number of Subjects 6074
Administration Co-administration of this compound and THCThis compound administered 1 hour after THC

Table 2: Key Efficacy Endpoints from the Phase 2 Clinical Trial

EndpointTHC DoseThis compound DoseResult vs. Placebop-value
VAS "Feeling High" 30 mg10 mgStatistically significant reduction<0.0001[7]
VAS Alertness 30 mg10 mgStatistically significant improvement0.0042[7]
Body Sway 30 mg10 mgStatistically significant reduction0.0196[7]
VAS "Feeling High" (pooled analysis) 21 mg or 30 mg10 mgStatistically significant reduction<0.0001[4]
VAS Alertness (pooled analysis) 21 mg or 30 mg10 mgStatistically significant improvement0.0024[4]
Body Sway (pooled analysis) 21 mg or 30 mg10 mgStatistically significant reduction0.0014[4]
Heart Rate (pooled analysis) 21 mg or 30 mg10 mgStatistically significant reduction0.0125[4]

VAS = Visual Analog Scale

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. The following sections outline the methodologies for the key experiments cited in the clinical evaluation of this compound.

Phase 2 Clinical Trial Protocol (NCT05282797)

This was a randomized, double-blind, placebo-controlled study in healthy, occasional cannabis users.[6][10]

Inclusion Criteria:

  • Healthy adults.

  • Occasional cannabis users.

Exclusion Criteria:

  • History of cannabis use disorder.

  • Significant medical or psychiatric conditions.

Study Design:

  • Part A: Subjects received a single oral dose of this compound (50 mg or 100 mg) or placebo, co-administered with an oral dose of 10.5 mg THC.[6]

  • Part B: Subjects received a higher oral dose of THC (21 mg, 30 mg, or 40 mg) followed one hour later by a single oral dose of this compound (10 mg or 30 mg) or placebo.[6]

Assessments:

  • Pharmacokinetic blood draws.

  • Pharmacodynamic assessments including Visual Analog Scales (VAS) for "Feeling High" and alertness, and measurement of body sway.

  • Safety and tolerability monitoring.

cluster_0 Screening & Enrollment cluster_1 Randomization & Dosing cluster_2 Assessments cluster_3 Data Analysis Screening Screening of Healthy Volunteers Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Enrollment Enrollment Inclusion->Enrollment Randomization Randomization Enrollment->Randomization THC_Dose Oral THC Challenge Randomization->THC_Dose ANEB_Dose Oral this compound or Placebo THC_Dose->ANEB_Dose 1-hour delay (Part B) PK Pharmacokinetic Sampling ANEB_Dose->PK PD Pharmacodynamic Assessments (VAS, Body Sway) ANEB_Dose->PD Safety Safety Monitoring ANEB_Dose->Safety Analysis Statistical Analysis PK->Analysis PD->Analysis Safety->Analysis

References

ANEB-001: A Technical Whitepaper on its Cellular and Molecular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001, also known as selonabant, is a potent, orally active, and competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor is the primary molecular target for Δ⁹-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis. Overstimulation of the CB1 receptor by THC leads to the array of psychoactive effects associated with cannabis use, collectively known as acute cannabinoid intoxication (ACI). This compound is being developed as a potential therapeutic to counteract the effects of ACI by inhibiting the activation of the CB1 receptor.[1][2] This technical guide provides an in-depth overview of the cellular and molecular effects of this compound, summarizing key preclinical and clinical findings.

Molecular Profile and Mechanism of Action

This compound is a small molecule that acts as a competitive antagonist at the human CB1 receptor.[2] While specific binding affinity values (Kᵢ or IC₅₀) for this compound are not publicly available in the reviewed literature, it is consistently described as a high-affinity CB1 receptor antagonist.[1][2] Its mechanism of action involves binding to the CB1 receptor and preventing its activation by agonists such as THC.

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/ₒ).[3][4] Agonist binding, such as by THC, initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

  • Modulation of Ion Channels: This includes the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[4]

By competitively blocking the CB1 receptor, this compound is presumed to inhibit these downstream signaling events that are triggered by THC, thereby mitigating the symptoms of ACI.

Cellular Effects

The primary cellular effect of this compound is the prevention of CB1 receptor-mediated modulation of neurotransmission. CB1 receptors are densely expressed in the central nervous system, particularly on presynaptic terminals of both glutamatergic and GABAergic neurons. THC's activation of these presynaptic CB1 receptors leads to a reduction in the release of these neurotransmitters, causing a disruption in synaptic plasticity and contributing to the cognitive and motor impairments observed in ACI. This compound, by blocking this activation, is expected to restore normal neurotransmitter release and neuronal function.

Quantitative Data from Clinical Trials

A Phase II randomized, double-blind, placebo-controlled clinical trial has evaluated the efficacy and safety of this compound in healthy adult volunteers challenged with oral THC.[5][6][7] The study consisted of two parts, Part A and Part B, with varying doses of THC and this compound.[5][6][7]

Table 1: Summary of Dosing Regimens in the Phase II Clinical Trial of this compound

Study PartTHC Dose (oral)This compound Dose (oral)Number of Participants (this compound Group)Number of Participants (Placebo Group)
Part A10.5 mg50 mg2020
Part A10.5 mg100 mg2020
Part B21 mg10 mg79
Part B21 mg30 mg99

Table 2: Summary of Pharmacodynamic Effects of this compound in THC-Challenged Subjects

Study PartThis compound DoseEndpointResultp-value
Part A50 mgReduction in "Feeling High" (VAS)Significant<0.0001
Part A100 mgReduction in "Feeling High" (VAS)Significant<0.0001
Part B10 mgReduction in "Feeling High" (VAS)Significant<0.001
Part B30 mgReduction in "Feeling High" (VAS)-82.8% reduction<0.0001
Part B10 mgIncrease in "Alertness" (VAS)SignificantNot specified
Part B30 mgIncrease in "Alertness" (VAS)10.8 mm increase0.001
Part B10 mgReduction in Body SwaySignificant0.007
Part B30 mgReduction in Body Sway-30.6% reduction0.002
Pooled Part B (21mg or 30mg THC)10 mg (delayed dosing)Reduction in Heart RateSignificant0.0125

Experimental Protocols

Phase II Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled trial conducted in healthy occasional cannabis users.[5][6][7] The study was conducted at the Centre for Human Drug Research in the Netherlands.[5] Participants were administered oral THC followed by either this compound or a placebo. In some cohorts, this compound was administered one hour after the THC challenge to evaluate its efficacy in reversing existing symptoms.[8]

Pharmacodynamic Assessments
  • Visual Analogue Scales (VAS): Subjective effects of THC, such as "feeling high" and "alertness," were quantified using 100-mm Visual Analogue Scales.[6][9] A VAS typically consists of a horizontal line, 100 mm in length, with word anchors at each end representing the extremes of the sensation being measured (e.g., "Not at all high" to "Extremely high"). Participants mark a point on the line that corresponds to their current state. The score is then determined by measuring the distance in millimeters from the beginning of the line to the participant's mark.[9]

  • Body Sway (Postural Stability): Objective measurement of postural stability was conducted to assess THC-induced motor impairment. While the specific equipment used in the this compound trial is not detailed in the provided search results, the methodology for such assessments typically involves a force platform.[10] Participants are instructed to stand as still as possible on the platform, and the displacement of their center of pressure is recorded over time. Key parameters derived from these measurements can include the total path length of the center of pressure, the area of the 95% confidence ellipse, and the velocity of sway.[10]

Signaling Pathways and Experimental Workflows

THC-Induced CB1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of THC to the CB1 receptor.

THC_CB1_Signaling THC THC CB1 CB1 Receptor THC->CB1 Binds to Gi_o Gαi/o CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK (ERK) Gi_o->MAPK Activates Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibits K_channel K⁺ Channel Gi_o->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter K_channel->Neurotransmitter

Caption: THC activation of the CB1 receptor and downstream signaling pathways.

This compound Mechanism of Action: Competitive Antagonism

This diagram illustrates how this compound competitively inhibits the binding of THC to the CB1 receptor, thereby blocking its downstream effects.

ANEB001_MoA cluster_thc THC Action cluster_aneb This compound Action THC THC CB1 CB1 Receptor THC->CB1 Binds to ANEB001 This compound ANEB001->CB1 Competitively Binds to Signaling Downstream Signaling CB1->Signaling No Activation

Caption: this compound competitively antagonizes THC at the CB1 receptor.

Experimental Workflow for the Phase II Clinical Trial

The following diagram outlines the general workflow of the Phase II clinical trial investigating this compound.

Clinical_Trial_Workflow Start Participant Recruitment (Healthy Occasional Cannabis Users) Screening Screening and Baseline Assessments Start->Screening Randomization Randomization Screening->Randomization THC_Admin Oral THC Administration Randomization->THC_Admin Treatment_Admin Oral this compound or Placebo Administration THC_Admin->Treatment_Admin PD_Assessments Pharmacodynamic Assessments (VAS, Body Sway, Heart Rate) Treatment_Admin->PD_Assessments Safety_Monitoring Safety Monitoring PD_Assessments->Safety_Monitoring Data_Analysis Data Analysis PD_Assessments->Data_Analysis Safety_Monitoring->PD_Assessments Repeated Measures

References

ANEB-001: A Technical Overview of Brain Penetration and Cannabinoid Receptor 1 (CB1) Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 (also known as selonabant) is a potent, orally bioavailable, small molecule antagonist of the cannabinoid receptor type 1 (CB1).[1] It is under development for the treatment of acute cannabinoid intoxication (ACI) and has shown efficacy in reversing the psychotropic effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's brain penetration and receptor occupancy, focusing on the core data and methodologies relevant to researchers and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at the human CB1 receptor.[4] The psychotropic effects of cannabinoids, such as THC, are primarily mediated by the activation of CB1 receptors in the central nervous system (CNS).[4] By competitively binding to these receptors, this compound blocks THC from activating them, thereby mitigating or reversing the symptoms of intoxication.[3]

Signaling Pathway

The binding of a CB1 agonist like THC initiates a G-protein coupled signaling cascade that leads to the characteristic effects of cannabis. This compound, as an antagonist, prevents this cascade from occurring.

cluster_presynaptic Presynaptic Neuron THC THC (Agonist) CB1 CB1 Receptor THC->CB1 Binds & Activates ANEB This compound (Antagonist) ANEB->CB1 Binds & Blocks G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Calcium Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter Neurotransmitter Release Inhibition Ca_influx->Neurotransmitter

Caption: this compound Signaling Pathway at the CB1 Receptor.

Brain Penetration

While specific preclinical data on brain-to-plasma ratios and blood-brain barrier (BBB) permeability coefficients for this compound are not publicly available, clinical trial documentation explicitly states that a key objective of the studies was to investigate whether this compound effectively penetrates the brain.[5] The observed rapid reversal of THC-induced central nervous system effects in clinical trials strongly suggests that this compound readily crosses the blood-brain barrier and reaches its target in the brain.

Experimental Protocols for Assessing Brain Penetration

Standard preclinical methodologies are employed to quantify the brain penetration of drug candidates.

In Vitro Blood-Brain Barrier (BBB) Models: These models utilize cultured endothelial cells to form a monolayer that mimics the BBB.

  • Protocol:

    • Culture primary brain endothelial cells or immortalized cell lines (e.g., hCMEC/D3) on a semi-permeable membrane in a Transwell® system.[6]

    • Optionally, co-culture with astrocytes and pericytes to enhance barrier properties.[6]

    • Introduce the test compound (this compound) to the apical (blood) side of the Transwell.

    • At various time points, collect samples from the basolateral (brain) side and the apical side.

    • Quantify the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.[7]

cluster_workflow In Vitro BBB Permeability Assay Workflow start Start culture Culture Endothelial Cells on Transwell Membrane start->culture add_drug Add this compound to Apical Chamber culture->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect Samples from Apical & Basolateral Chambers incubate->sample analyze Quantify Concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate Permeability Coefficient (Papp) analyze->calculate end End calculate->end

Caption: Workflow for an in vitro BBB permeability assay.

In Vivo Studies in Animal Models: These studies directly measure the concentration of the drug in the brain and plasma of animals.

  • Protocol:

    • Administer this compound to a suitable animal model (e.g., rodents, non-human primates) via the intended clinical route (oral).

    • At predetermined time points, collect blood and brain tissue samples.

    • Process the samples to extract the drug.

    • Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method.

    • Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) to determine the extent of brain penetration.

Receptor Occupancy

This compound is described as having a high affinity for the human CB1 receptor.[4] While specific binding affinity values (e.g., Ki or IC50) from preclinical studies are not publicly disclosed, the doses used in clinical trials and the resulting antagonism of THC effects provide strong evidence of significant receptor engagement.

Experimental Protocols for Determining Receptor Occupancy

In Vitro Receptor Binding Assays: These assays determine the affinity of a compound for its target receptor.

  • Protocol:

    • Prepare cell membranes from a cell line expressing the human CB1 receptor.

    • Incubate the membranes with a radiolabeled ligand known to bind to the CB1 receptor (e.g., [3H]CP-55,940).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • After incubation, separate the bound and free radioligand.

    • Measure the radioactivity of the bound fraction.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Studies (e.g., PET Imaging): Positron Emission Tomography (PET) can be used to visualize and quantify receptor occupancy in the living brain.

  • Protocol:

    • Synthesize a radiolabeled tracer that specifically binds to the CB1 receptor (e.g., [11C]OMAR).

    • Perform a baseline PET scan in an animal model or human subject to determine the baseline receptor availability.

    • Administer a dose of the unlabeled drug (this compound).

    • Perform a second PET scan with the same radiotracer.

    • The reduction in the binding of the radiotracer in the second scan compared to the baseline scan indicates the percentage of receptor occupancy by this compound.[8]

cluster_workflow In Vivo PET Receptor Occupancy Workflow start Start baseline Baseline PET Scan with CB1 Radiotracer start->baseline administer Administer this compound baseline->administer post_dose Post-Dose PET Scan with CB1 Radiotracer administer->post_dose analyze Compare Radiotracer Binding (Baseline vs. Post-Dose) post_dose->analyze calculate Calculate Percent Receptor Occupancy analyze->calculate end End calculate->end

Caption: Workflow for a PET receptor occupancy study.

Clinical Data on Receptor Occupancy (Inferred)

The Phase 2 clinical trials of this compound provide indirect but compelling evidence of its ability to occupy and antagonize CB1 receptors in the human brain at clinically relevant doses.

This compound Dose THC Challenge Dose Key Finding Statistical Significance
50 mg10.5 mgSignificant reduction in "feeling high"p < 0.0001
100 mg10.5 mgSignificant reduction in "feeling high"p < 0.0001
10 mg21 mg & 30 mgSignificant reduction in "feeling high" and improvement in alertnessp < 0.001
30 mg21 mgSignificant reduction in "feeling high" and improvement in alertnessp < 0.001

Data compiled from publicly available clinical trial results.[3][9]

These results demonstrate a dose-dependent antagonism of THC's effects, which is a direct consequence of this compound occupying a sufficient number of CB1 receptors to block the agonist activity of THC.

Conclusion

This compound is a promising CB1 receptor antagonist that has demonstrated significant potential in reversing the effects of acute cannabinoid intoxication in clinical trials. Its rapid onset of action in these studies strongly supports its ability to penetrate the blood-brain barrier and engage its target, the CB1 receptor, in the central nervous system. While specific preclinical quantitative data on brain penetration and receptor binding affinity are not publicly available, the clinical outcomes provide robust evidence of its pharmacological activity at the intended site of action. Further disclosure of preclinical data would allow for a more detailed quantitative understanding of its pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

ANEB-001: Application Notes and Protocols for In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

ANEB-001 (also known as selonabant) is a potent and selective small molecule antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] The CB1 receptor is the primary mediator of the psychoactive effects of Δ9-tetrahydrocannabinol (THC), the main active component of cannabis.[4] Overstimulation of the CB1 receptor by THC can lead to acute cannabinoid intoxication (ACI), characterized by symptoms ranging from euphoria and altered perception to anxiety, panic attacks, and psychosis.[4][5] this compound is being developed as an antidote to ACI by competitively blocking the CB1 receptor, thereby displacing THC and reversing its effects.[6] This document provides detailed protocols for the in vivo evaluation of this compound, based on both representative preclinical animal models and human clinical trial data.

Mechanism of Action

This compound functions as a competitive antagonist at the human CB1 receptor.[1][3] In the presence of a CB1 agonist like THC, this compound binds to the receptor, preventing the agonist from binding and activating downstream signaling pathways. This blockade is believed to alleviate the symptoms of ACI by reducing the overstimulation of the endocannabinoid system caused by high concentrations of THC.[6]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron THC THC CB1R CB1 Receptor THC->CB1R Activates ANEB001 This compound ANEB001->CB1R Blocks Effects Psychoactive Effects (e.g., 'Feeling High') CB1R->Effects Leads to

Figure 1: this compound Mechanism of Action.

Preclinical In Vivo Studies (Representative Protocol)

While specific preclinical data for this compound have not been published, the following protocol is representative of in vivo studies conducted for other CB1 receptor antagonists, such as rimonabant and BAR-1, and can be adapted for the evaluation of this compound.

Animal Models

Rodent models are commonly used to assess the efficacy and safety of CB1 receptor antagonists.

  • Species: Male Wistar rats or C57BL/6 mice.

  • Health Status: Healthy, pathogen-free animals.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food intake studies).

Experimental Protocol: THC-Induced Hypolocomotion Model

This model assesses the ability of a CB1 antagonist to reverse the sedative effects of THC.

  • Acclimation: Animals are acclimated to the testing environment (e.g., open-field arena) for a designated period before the experiment.

  • Drug Administration:

    • Administer THC (e.g., 5-10 mg/kg, intraperitoneally) or its vehicle.

    • At a specified time post-THC administration, administer this compound (e.g., 1-10 mg/kg, orally or intraperitoneally) or its vehicle.

  • Behavioral Assessment:

    • Following this compound administration, place the animal in the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) using an automated tracking system.

  • Endpoint Analysis: Compare the locomotor activity of animals treated with THC and this compound to those treated with THC and vehicle. A significant increase in locomotion in the this compound group indicates a reversal of THC-induced hypolocomotion.

Additional Preclinical Models
  • Tetrad Model: Assess the "tetrad" of cannabinoid effects in mice: hypolocomotion, catalepsy, analgesia, and hypothermia. This compound is expected to antagonize these effects.

  • Drug Discrimination Studies: Train animals to discriminate THC from vehicle. Assess whether this compound can block the discriminative stimulus effects of THC.

  • Diet-Induced Obesity (DIO) Model: While the primary indication for this compound is ACI, its initial development for obesity suggests this model's relevance. Mice or rats are fed a high-fat diet to induce obesity, and the effects of this compound on body weight, food intake, and metabolic parameters are evaluated.[2][6][7][8]

Clinical Studies: Phase 2 Protocol for this compound

The following protocol is based on the Phase 2 clinical trial (NCT05282797) conducted to evaluate the efficacy and safety of this compound in healthy volunteers challenged with THC.[6]

Study Design
  • Type: Randomized, double-blind, placebo-controlled study.[4]

  • Population: Healthy, occasional cannabis users.[9]

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in a THC challenge test.

Experimental Workflow

Figure 2: Phase 2 Clinical Trial Workflow.
Dosing Regimens

The study was conducted in two parts (Part A and Part B) with multiple cohorts to evaluate different dose levels of this compound and THC.[4]

Study PartTHC Challenge Dose (oral)This compound Dose (oral)Number of Subjects (this compound:Placebo)
Part A 10.5 mg50 mg20:20
10.5 mg100 mg20:20
Part B 21 mg10 mg7:9
21 mg30 mg9:9
30 mg10 mgN/A
Part C 40 mg10 mg10 (open-label)
60 mg20 mg10 (open-label)

Table 1: Dosing Cohorts in the Phase 2 Clinical Trial of this compound. Data compiled from multiple sources.[4][10]

Pharmacodynamic Assessments

Several validated measures were used to assess the effects of THC and the reversal by this compound.

  • Visual Analogue Scale (VAS) for "Feeling High": A subjective measure where participants rate their feeling of being "high" on a scale.[6]

  • VAS for "Alertness": A subjective measure of alertness.[4]

  • Body Sway: An objective measure of postural stability.[4]

  • Heart Rate: Monitored as a physiological indicator of cannabinoid effects.[4]

Key Clinical Findings

This compound demonstrated a significant and dose-dependent reversal of THC-induced effects.

EndpointThis compound DoseTHC DoseResult vs. Placebop-value
VAS "Feeling High" 50 mg & 100 mg10.5 mgStatistically significant reduction<0.0001
10 mg & 30 mg21 mgStatistically significant reduction<0.001
10 mg30 mgStatistically significant reduction<0.0001
VAS "Alertness" 50 mg & 100 mg10.5 mgStatistically significant improvement<0.01
10 mg30 mgStatistically significant improvement=0.0042
Body Sway 10 mg30 mgStatistically significant reduction=0.0196

Table 2: Summary of Key Efficacy Results from the Phase 2 Clinical Trial. Data compiled from multiple sources.[3][4][5]

Safety and Tolerability

In the Phase 2 clinical trial, this compound was generally well-tolerated.[3][10] The most common adverse events were mild and transient, with some instances of moderate dizziness likely attributable to THC. Nausea and vomiting were observed more frequently at higher doses of this compound, while the 10 mg dose was both efficacious and well-tolerated.[4]

Conclusion

The in vivo evaluation of this compound, through both representative preclinical models and human clinical trials, supports its development as a potential antidote for acute cannabinoid intoxication. The provided protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and similar CB1 receptor antagonists. The robust data from the Phase 2 study, demonstrating a significant reversal of THC-induced psychoactive and physiological effects, underscores the therapeutic potential of this compound.

References

Application Notes and Protocols for Evaluating ANEB-001 Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 is a potent and selective competitive antagonist of the Cannabinoid Receptor Type 1 (CB1). The CB1 receptor, a G-protein coupled receptor (GPCR), is the primary target of Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Overstimulation of the CB1 receptor by THC or other synthetic cannabinoids can lead to acute cannabinoid intoxication (ACI), characterized by symptoms such as anxiety, panic attacks, tachycardia, and psychosis.[1] this compound is being developed as a therapeutic to reverse the effects of ACI by blocking the binding of cannabinoids to the CB1 receptor.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the efficacy of this compound in vitro. The described assays will enable researchers to determine the binding affinity of this compound to the CB1 receptor and to quantify its functional antagonism of agonist-induced signaling. The primary assays detailed are a competitive radioligand binding assay and a functional cAMP inhibition assay. An additional protocol for a downstream ERK1/2 phosphorylation assay is also included to assess the impact of this compound on mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist such as THC or the synthetic agonist CP 55,940, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] As a competitive antagonist, this compound binds to the CB1 receptor at the same site as agonists but does not activate the receptor. Instead, it blocks agonist binding and the subsequent downstream signaling cascade.

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition THC THC (Agonist) THC->CB1 Binds & Activates ANEB_001 This compound (Antagonist) ANEB_001->CB1 Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified CB1 Receptor Signaling Pathway.

Key Cell-Based Assays for this compound Efficacy

A comprehensive in vitro evaluation of this compound should include assays that assess both its binding characteristics and its functional effects on CB1 receptor signaling.

Assay Type Principle Endpoint Measured Key Parameters
Competitive Radioligand Binding Assay Measures the ability of this compound to displace a radiolabeled CB1 agonist from the receptor.Radioligand bindingInhibition Constant (Ki)
cAMP Inhibition Assay Quantifies the ability of this compound to block the agonist-induced decrease in intracellular cAMP levels.Intracellular cAMP concentrationIC50
ERK1/2 Phosphorylation Assay Determines the effect of this compound on the agonist-induced phosphorylation of ERK1/2, a downstream signaling event.Phosphorylated ERK1/2 levelsIC50

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human CB1 receptor by measuring its ability to compete with a known radiolabeled ligand.

cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_readout Readout Membranes CB1-expressing cell membranes Total_Binding Total Binding: Membranes + Radioligand Membranes->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + excess cold ligand Membranes->NSB Competition Competition: Membranes + Radioligand + this compound Membranes->Competition Radioligand [3H]CP 55,940 Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition ANEB_001_dilutions This compound dilutions ANEB_001_dilutions->Competition Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Ki determination) Counting->Data_Analysis cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_readout cAMP Detection Seed_Cells Seed CB1-expressing cells in 96-well plate Incubate Incubate 24h Seed_Cells->Incubate Pre_incubation Pre-incubate with This compound dilutions Incubate->Pre_incubation Stimulation Stimulate with Forskolin + CB1 Agonist (CP 55,940) Pre_incubation->Stimulation Lysis Lyse cells Stimulation->Lysis Detection_Reagent Add cAMP detection reagent (e.g., HTRF) Lysis->Detection_Reagent Read_Plate Read plate on compatible reader Detection_Reagent->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

References

Application Notes and Protocols for ANEB-001 Administration in THC Challenge Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ANEB-001, a competitive antagonist of the cannabinoid receptor type 1 (CB1), and its application in clinical Δ⁹-tetrahydrocannabinol (THC) challenge studies. The document details the mechanism of action of this compound, summarizes clinical trial data, and provides a representative protocol for conducting a THC challenge study.

Application Notes

Introduction to this compound

This compound, also known as selonabant, is a small molecule, orally bioavailable, competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] The CB1 receptor is the primary molecular target for the psychoactive effects of THC, the main active component of cannabis.[3][4] Overstimulation of the CB1 receptor by THC can lead to acute cannabinoid intoxication (ACI), characterized by symptoms such as euphoria, altered perception, anxiety, panic attacks, tachycardia, and impaired cognitive and motor function.[3][5] this compound is being developed as a potential antidote for ACI by blocking the binding of THC to CB1 receptors, thereby reversing the symptoms of intoxication.[2][3][4]

Mechanism of Action

THC acts as a partial agonist at the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of these receptors by THC leads to the various psychotropic effects associated with cannabis use. This compound competitively binds to the same site on the CB1 receptor as THC but does not activate it. By occupying the receptor, this compound prevents or displaces THC from binding, thus mitigating or reversing its downstream signaling and physiological effects.[3]

cluster_0 Normal State cluster_1 THC Intoxication cluster_2 This compound Intervention Endocannabinoids Endocannabinoids CB1_Receptor_N CB1 Receptor Endocannabinoids->CB1_Receptor_N binds Normal_Signaling Normal Neuronal Signaling CB1_Receptor_N->Normal_Signaling modulates THC THC CB1_Receptor_T CB1 Receptor THC->CB1_Receptor_T binds & activates Altered_Signaling Altered Neuronal Signaling (Psychoactive Effects) CB1_Receptor_T->Altered_Signaling causes ANEB_001 This compound CB1_Receptor_A CB1 Receptor ANEB_001->CB1_Receptor_A binds & blocks Restored_Signaling Restored Neuronal Signaling CB1_Receptor_A->Restored_Signaling restores THC_I THC THC_I->CB1_Receptor_A binding blocked

Figure 1: Mechanism of this compound at the CB1 Receptor.
Clinical Data Summary from THC Challenge Studies

Phase 2 clinical trials of this compound have demonstrated its efficacy and safety in healthy volunteers challenged with oral THC.[3][6] These studies were typically randomized, double-blind, and placebo-controlled.[3][6]

Table 1: Dosing Regimens in this compound Phase 2 THC Challenge Studies

Study PartTHC Challenge Dose (oral)This compound Dose (oral)Administration Timing
Part A10.5 mg50 mg or 100 mgCo-administered with THC
Part B21 mg, 30 mg, or 40 mg10 mg or 30 mgDelayed dosing (1 hour after THC)
Part C40 mg or 60 mg10 mg or 20 mgNot specified

Sources:[4][6][7]

Table 2: Summary of Efficacy Outcomes for this compound in THC Challenge Studies

Outcome MeasureThis compound EffectStatistical Significance (p-value)
Visual Analog Scale (VAS) "Feeling High"Statistically significant reduction<0.0001
Visual Analog Scale (VAS) "Alertness"Statistically significant improvement0.0042
Body SwayStatistically significant reduction0.0196
Heart RateReduction observed0.0125 (in a pooled analysis)

Note: p-values are reported for a 10 mg dose of this compound administered one hour after a 30 mg THC challenge.[1][6]

Protocols for THC Challenge Studies with this compound

The following is a representative protocol synthesized from publicly available information on this compound clinical trials. This protocol is intended for informational purposes and should be adapted and approved by an Institutional Review Board (IRB) or ethics committee before implementation.

Study Objectives
  • Primary: To evaluate the efficacy of this compound in reversing the subjective and objective effects of acute cannabinoid intoxication induced by a THC challenge in healthy adult volunteers.

  • Secondary: To assess the safety and tolerability of this compound when administered after a THC challenge.

Study Design
  • A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

  • Phases:

    • Screening Period

    • Treatment Period (including THC challenge and study drug administration)

    • Follow-up Period

Screening Screening Randomization Randomization Screening->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B THC_Challenge_A Oral THC Administration Group_A->THC_Challenge_A THC_Challenge_B Oral THC Administration Group_B->THC_Challenge_B Delayed_Dosing_A This compound (e.g., 1 hour post-THC) THC_Challenge_A->Delayed_Dosing_A Delayed_Dosing_B Placebo (e.g., 1 hour post-THC) THC_Challenge_B->Delayed_Dosing_B Assessments_A Pharmacodynamic & Safety Assessments Delayed_Dosing_A->Assessments_A Assessments_B Pharmacodynamic & Safety Assessments Delayed_Dosing_B->Assessments_B Follow_Up Follow-Up (e.g., 7-14 days) Assessments_A->Follow_Up Assessments_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis THC_Admin THC Administration CB1_Activation CB1 Receptor Activation THC_Admin->CB1_Activation leads to Symptoms Symptoms of Intoxication (Feeling High, Decreased Alertness, Increased Body Sway, Increased Heart Rate) CB1_Activation->Symptoms causes Reversal Reversal of Symptoms (Reduced Feeling High, Improved Alertness, Reduced Body Sway, Normalized Heart Rate) Symptoms->Reversal intervention ANEB_Admin This compound Administration CB1_Blockade CB1 Receptor Blockade ANEB_Admin->CB1_Blockade leads to CB1_Blockade->Reversal causes

References

Designing Clinical Trials for ANEB-001 in Acute Cannabinoid Intoxication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 (selonabant) is a potent and selective cannabinoid receptor 1 (CB1) antagonist under development for the treatment of acute cannabinoid intoxication (ACI). Overstimulation of the CB1 receptor by cannabinoids, primarily delta-9-tetrahydrocannabinol (THC), leads to the psychoactive and physiological effects associated with ACI.[1][2] this compound acts as a competitive antagonist at the CB1 receptor, effectively displacing THC and reversing its effects.[2][3] This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the efficacy and safety of this compound in the management of ACI.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule that competitively binds to the CB1 receptor, thereby blocking the agonistic effects of THC.[2][3] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation by THC leads to the inhibition of adenylyl cyclase, modulation of ion channels, and downstream effects on various signaling pathways, resulting in the characteristic symptoms of cannabis intoxication.[3][4][5] By antagonizing this receptor, this compound is expected to rapidly reverse these effects.

Signaling Pathway of THC and this compound at the CB1 Receptor

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP THC THC (Agonist) THC->CB1 Binds and Activates ANEB_001 This compound (Antagonist) ANEB_001->CB1 Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., altered neurotransmitter release) PKA->Downstream Intoxication Symptoms of Intoxication Downstream->Intoxication

Caption: CB1 Receptor Signaling Pathway.

Phase 2 Clinical Trial Program for this compound: Summary of Findings

Anebulo Pharmaceuticals has completed a Phase 2 clinical trial (NCT05282797) for this compound, which demonstrated its potential to rapidly reverse the effects of ACI.[3][6] The trial was a randomized, double-blind, placebo-controlled study in healthy volunteers challenged with oral THC.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 2 program.

Table 1: Phase 2a Trial - Co-administration of this compound and THC

Treatment GroupNTHC Dose (oral)This compound Dose (oral)Reduction in "Feeling High" (VAS) vs. Placebo
Placebo2010.5 mg0 mg-
This compound2010.5 mg50 mgStatistically Significant (p < 0.0001)
This compound2010.5 mg100 mgStatistically Significant (p < 0.0001)

Table 2: Phase 2b Trial - Delayed Dosing of this compound after THC Challenge

Treatment GroupNTHC Dose (oral)This compound Dose (oral)Key Outcomes vs. Placebo
PlaceboVaries21 mg, 30 mg, 40 mg0 mg-
This compoundVaries21 mg, 30 mg10 mgStatistically significant reduction in "Feeling High" (VAS) (p<0.0001 at 30 mg THC), improvement in "Alertness" (VAS), and reduced body sway.[3][6]
This compoundVaries21 mg30 mgStatistically significant reduction in "Feeling High" (VAS) (p<0.001), improvement in "Alertness" (VAS) (p<0.01), and reduction in THC-induced body sway (p<0.01).

Table 3: Safety and Tolerability of this compound in Phase 2 Trials

Adverse EventsFrequencySeverity
Serious Adverse EventsNone reportedN/A
Most Common AEs (possibly or probably related to this compound)Mild nausea and vomitingMild to Moderate

Detailed Experimental Protocols

Protocol for Oral THC Challenge

Objective: To induce a standardized state of acute cannabinoid intoxication in healthy volunteers.

Materials:

  • THC formulation: Δ9-tetrahydrocannabinol, synthetic or highly purified, formulated for oral administration. For consistency, a standardized recipe for cannabis-infused brownies is recommended.

  • Placebo brownies: Identical in appearance, taste, and smell to the THC-containing brownies but without the active compound.

Procedure:

  • Subject Preparation: Participants should fast for at least 8 hours prior to the administration of the brownie.

  • Dose Preparation: THC-containing brownies should be prepared and assayed to ensure accurate and consistent dosing. A common method involves infusing a known quantity of THC into butter or oil, which is then used in a standard brownie recipe.

  • Administration: The subject consumes the brownie (THC or placebo) within a specified timeframe (e.g., 15 minutes).

  • Monitoring: Subjects are closely monitored for the onset and progression of intoxication symptoms. Vital signs should be recorded at regular intervals.

Protocol for Assessment of Subjective Effects using Visual Analog Scales (VAS)

Objective: To quantify the subjective experiences of cannabinoid intoxication.

Materials:

  • Validated Visual Analog Scales. The Bowdle and Bond & Lader VAS are recommended.[8] These scales typically consist of a 100 mm horizontal line with anchors at each end (e.g., "Not at all" to "Extremely").

  • Electronic data capture device (tablet or computer) or paper forms.

Procedure:

  • Baseline Assessment: Subjects complete the VAS battery prior to the THC challenge to establish a baseline.

  • Post-Dosing Assessments: Assessments are repeated at predefined time points post-THC administration (e.g., 30, 60, 90, 120, 180, 240 minutes).

  • Instructions to Subjects: Clear and consistent instructions are provided to the subjects for each scale. For example, for the "Feeling High" scale, the instruction would be: "Please mark on the line to indicate how 'high' you feel right now."

  • Data Collection: The distance from the "Not at all" anchor to the subject's mark is measured in millimeters to provide a quantitative score.

Recommended VAS Items:

  • Primary: Feeling High, Alertness

  • Secondary: Internal Perception (e.g., "I have strange or weird thoughts"), External Perception (e.g., "Colors seem brighter or more intense"), Mood, Calmness.

Protocol for Measurement of Postural Sway

Objective: To objectively measure changes in balance and motor coordination.

Materials:

  • Force platform (e.g., AMTI, Kistler).

  • Data acquisition and analysis software.

Procedure:

  • Subject Stance: The subject stands barefoot on the force platform with feet together and arms at their sides.

  • Testing Conditions: Two conditions are typically tested: eyes open and eyes closed.

  • Data Collection: For each condition, the subject is instructed to stand as still as possible for a set duration (e.g., 60 seconds). The force platform records the center of pressure (COP) displacement over time.

  • Data Analysis: The primary outcome measure is the total path length of the COP. Other measures can include sway area and velocity.

Proposed Phase 3 Clinical Trial Design for this compound

Trial Workflow

Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Group_A Group A: This compound (10 mg, oral) Randomization->Group_A Group_B Group B: Placebo (oral) Randomization->Group_B THC_Challenge Oral THC Challenge (e.g., 30 mg in brownie) Dosing Drug Administration (1 hour post-THC) THC_Challenge->Dosing Assessments Primary & Secondary Endpoint Assessments (VAS, Body Sway, etc.) (Multiple time points) Dosing->Assessments Follow_up Follow-up (Safety Monitoring) Assessments->Follow_up

Caption: Phase 3 Trial Workflow.
Study Design

  • Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound for the Treatment of Acute Cannabinoid Intoxication.

  • Population: Healthy adult volunteers with a history of occasional cannabis use.

  • Sample Size: To be determined by power calculations based on Phase 2 data, targeting at least 80% power to detect a clinically meaningful difference in the primary endpoint.

  • Primary Endpoint: Change from pre-dose in the Visual Analog Scale (VAS) for "Feeling High" at 2 hours post-ANEB-001 administration.

  • Secondary Endpoints:

    • Change from pre-dose in VAS for "Alertness".

    • Change from pre-dose in body sway.

    • Time to resolution of ACI symptoms.

    • Incidence and severity of adverse events.

  • Inclusion Criteria:

    • Healthy males and non-pregnant, non-lactating females, 18-55 years of age.

    • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

    • History of occasional cannabis use (defined as use on at least one occasion in the past year but not more than twice per week on average in the past 3 months).

    • Able to provide written informed consent.

  • Exclusion Criteria:

    • History of or current substance use disorder (other than occasional cannabis use).

    • Significant cardiovascular, renal, hepatic, or psychiatric illness.

    • Positive urine drug screen for drugs of abuse (other than cannabinoids).

    • Known allergy or hypersensitivity to cannabinoids or any of the study drug components.

Statistical Analysis Plan

The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population, including all randomized subjects who receive at least one dose of study medication. The change from baseline in the "Feeling High" VAS score at 2 hours post-dose will be analyzed using a mixed-effects model for repeated measures (MMRM). The model will include treatment, time, and the treatment-by-time interaction as fixed effects, and the baseline VAS score as a covariate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a critical tool for understanding the dose-exposure-response relationship of this compound. Based on data from Phase 2, a population PK/PD model can be developed to:

  • Characterize the time course of this compound and THC concentrations.

  • Link this compound concentrations to the reversal of THC-induced effects on VAS scores and body sway.

  • Simulate different dosing regimens to optimize the therapeutic effect.

An Emax model is often suitable for describing the relationship between drug concentration and its effect. The antagonist effect of this compound can be incorporated into the model in a competitive binding manner.

PK/PD Modeling Workflow

Data Phase 2 Clinical Data (PK samples, PD measures) PK_Model Develop Population PK Model for this compound & THC Data->PK_Model PD_Model Develop PD Model for THC-induced effects Data->PD_Model Link_Models Link PK and PD Models (e.g., using an Emax model with competitive antagonism) PK_Model->Link_Models PD_Model->Link_Models Model_Validation Model Validation (e.g., visual predictive checks) Link_Models->Model_Validation Simulations Simulations (Dose-response, optimal dosing) Model_Validation->Simulations Phase3_Design Inform Phase 3 Trial Design Simulations->Phase3_Design

Caption: PK/PD Modeling Workflow.

Conclusion

The development of this compound as a treatment for acute cannabinoid intoxication addresses a significant unmet medical need. The protocols and trial designs outlined in this document provide a comprehensive framework for the continued clinical development of this promising therapeutic agent. Rigorous adherence to these methodologies will be crucial for establishing the efficacy and safety of this compound and ultimately bringing this novel treatment to patients.

References

Application Notes and Protocols for ANEB-001 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to ANEB-001 (Selonabant)

This compound, also known as selonabant, is a potent, orally bioavailable small molecule that functions as a competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2][3] Developed by Anebulo Pharmaceuticals, its primary application is to serve as an antidote for Acute Cannabinoid Intoxication (ACI) by reversing the key symptoms associated with excessive THC exposure.[1][2] Preclinical data in rats has demonstrated good brain penetration, which is critical for its central nervous system activity. While extensive preclinical data on dosage is not publicly available, clinical trial results provide a strong basis for designing analogous animal studies.

Mechanism of Action

The psychoactive effects of Δ9-tetrahydrocannabinol (THC), the main active component of cannabis, are mediated primarily through the activation of CB1 receptors in the brain.[4] Overstimulation of these receptors leads to the symptoms of ACI, which can include anxiety, panic attacks, impaired cognition, and psychosis.[5][6]

This compound exerts its therapeutic effect by directly competing with THC for the binding site on the CB1 receptor.[4][5] As an antagonist, this compound binds to the receptor but does not activate it, thereby blocking THC from binding and initiating the downstream signaling cascade.[5][7] This action effectively displaces THC from the receptor, relieving the overstimulation and leading to a rapid reversal of the psychotropic effects.[5]

Signaling Pathway of THC and this compound at the CB1 Receptor

The following diagram illustrates the competitive interaction between THC (agonist) and this compound (antagonist) at the CB1 receptor.

This compound Mechanism of Action at CB1 Receptor cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CB1 CB1 Receptor G_Protein Gi/o Protein Activation CB1->G_Protein Signal Transduction NoEffect No Downstream Signal CB1->NoEffect Antagonism THC THC (Agonist) THC->CB1 Binds & Activates ANEB This compound (Antagonist) ANEB->CB1 Binds & Blocks AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP Psychoactive Psychoactive Effects (e.g., 'Feeling High') cAMP->Psychoactive Preclinical Experimental Workflow for this compound start Start: Acclimatize Animals baseline Record Baseline Measurements (Locomotion, Temp, etc.) start->baseline randomize Randomize into Groups (Vehicle, this compound Doses) baseline->randomize thc_admin Administer THC Challenge (e.g., 10 mg/kg, i.p.) randomize->thc_admin wait Wait for Peak THC Effects (e.g., 30-60 minutes) thc_admin->wait aneb_admin Administer Treatment (Oral Gavage) - Vehicle - this compound (Low, Med, High Dose) wait->aneb_admin monitoring Post-Treatment Monitoring (e.g., at 30, 60, 90, 120 min) aneb_admin->monitoring assess Assess Cannabinoid Tetrad: 1. Hypolocomotion 2. Hypothermia 3. Catalepsy 4. Analgesia monitoring->assess data Data Analysis (ANOVA, t-tests) assess->data end_node End data->end_node

References

Application Notes and Protocols for ANEB-001 Human Challenge Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the ethical considerations and experimental protocols relevant to human challenge trials involving ANEB-001, a potent, orally bioavailable, small molecule antagonist of the cannabinoid receptor type 1 (CB1). This compound is under development for the treatment of acute cannabinoid intoxication (ACI). The information herein is intended to guide researchers, scientists, and drug development professionals in the design and ethical conduct of similar studies.

This compound has undergone Phase 2 clinical evaluation in a randomized, double-blind, placebo-controlled trial (NCT05282797) conducted in the Netherlands.[1] This trial assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers challenged with delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1]

The following sections detail the ethical framework for such trials, the mechanism of action of this compound, and detailed protocols for key experiments performed in the Phase 2 study.

Ethical Considerations in this compound Human Challenge Trials

The ethical conduct of human challenge trials, particularly those involving psychoactive substances like THC, is paramount. The this compound Phase 2 trial was approved by the Medical Ethics Committee of Stichting Beoordeling Ethiek Biomedisch Onderzoek in Assen, the Netherlands, and adhered to the Dutch Act on Medical Research Involving Human Subjects (WMO) and the International Conference on Harmonisation Good Clinical Practice (ICH-GCP) guidelines.[2] Key ethical considerations for this compound human challenge trials are outlined below.

2.1 Justification and Social Value:

The primary justification for conducting this compound human challenge trials is the significant public health need for a specific antidote to ACI.[3] With increasing legalization and use of cannabis products, there has been a rise in emergency department visits related to cannabinoid overdose.[3] A human challenge model allows for an efficient and controlled evaluation of the efficacy of a potential treatment like this compound.

2.2 Risk-Benefit Assessment and Minimization of Risk:

The potential risks to participants must be carefully weighed against the potential benefits to society. In the this compound trials, risks were minimized by:

  • Participant Selection: Enrolling healthy, occasional cannabis users who are familiar with the effects of THC.[4] Exclusion criteria included a history of cannabis-induced psychosis, schizophrenia, or other significant psychiatric disorders.[4]

  • Controlled Environment: Conducting the trial in a clinical research facility with continuous medical monitoring.

  • Dose Escalation: Employing a dose-escalation design for the THC challenge to establish a well-tolerated dose.

  • Availability of Rescue Medication: Although not explicitly stated in the search results, standard protocols for human challenge trials involving psychoactive substances typically include the availability of rescue medication and psychological support.

2.3 Informed Consent:

A rigorous informed consent process is crucial. Participants must be fully informed about the nature of the study, the potential risks and benefits, the voluntary nature of their participation, and their right to withdraw at any time without penalty. The informed consent process for the this compound trial was a key component of the ethical review.

2.4 Participant Welfare and Confidentiality:

The welfare of the participants must be the primary concern throughout the trial. This includes ensuring their comfort, providing for their needs during the trial period, and maintaining the confidentiality of their personal and medical information.

2.5 Independent Ethical Review:

All human challenge trials must be reviewed and approved by an independent ethics committee.[2] The Dutch ethics committee's approval of the this compound trial underscores the importance of this oversight in ensuring the ethical conduct of the research.

Logical Relationship of Ethical Considerations

Ethical_Considerations cluster_core Core Ethical Principles cluster_implementation Implementation in this compound Trial Justification Scientific & Social Value Public_Health_Need Addressing Unmet Need for ACI Antidote Justification->Public_Health_Need Risk_Benefit Favorable Risk-Benefit Ratio Risk_Minimization Risk Minimization Strategies Risk_Benefit->Risk_Minimization Informed_Consent Informed Consent Consent_Process Rigorous Consent Process Informed_Consent->Consent_Process Participant_Welfare Participant Welfare Monitoring Continuous Medical Monitoring Participant_Welfare->Monitoring Independent_Review Independent Ethical Review Dutch_Ethics_Approval Approval by Dutch MREC Independent_Review->Dutch_Ethics_Approval Participant_Selection Careful Participant Selection Risk_Minimization->Participant_Selection e.g. Dose_Escalation Controlled Dose Escalation Risk_Minimization->Dose_Escalation e.g.

Ethical framework for this compound trials.

Mechanism of Action of this compound

This compound is a competitive antagonist of the cannabinoid receptor type 1 (CB1). The psychoactive effects of THC are primarily mediated by its agonistic activity at CB1 receptors in the central nervous system. By binding to the CB1 receptor, this compound blocks THC from binding and activating the receptor, thereby reversing the symptoms of ACI.

CB1 Receptor Signaling Pathway

CB1_Signaling_Pathway cluster_receptor CB1 Receptor Activation cluster_downstream Downstream Signaling THC THC (Agonist) CB1R CB1 Receptor THC->CB1R Binds & Activates ANEB_001 This compound (Antagonist) ANEB_001->CB1R Binds & Blocks Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Psychoactive_Effects Psychoactive Effects PKA->Psychoactive_Effects Neurotransmitter_Release->Psychoactive_Effects

This compound mechanism of action at the CB1 receptor.

Experimental Protocols

The following protocols are based on the methodologies employed in the this compound Phase 2 clinical trial.

4.1 Study Design:

  • Design: Randomized, double-blind, placebo-controlled, adaptive design.[1]

  • Population: Healthy adult occasional cannabis users.[4]

  • Intervention: Single oral doses of this compound or placebo.

  • Challenge Agent: Single oral doses of THC.

  • Phases:

    • Part A: Co-administration of this compound (50 mg or 100 mg) or placebo with 10.5 mg THC.[2]

    • Part B: Administration of lower doses of this compound (10 mg or 30 mg) or placebo with higher doses of THC (21 mg or 30 mg), including delayed administration of this compound.[2][5]

    • Part C: Open-label assessment of this compound at higher THC challenge doses.

Experimental Workflow

Experimental_Workflow cluster_assessments Assessments Screening Participant Screening & Informed Consent Randomization Randomization Screening->Randomization Dosing Dosing (THC & this compound/Placebo) Randomization->Dosing Assessments Pharmacodynamic & Safety Assessments Dosing->Assessments Follow_up Follow-up Assessments->Follow_up VAS Visual Analogue Scales (VAS) Assessments->VAS Body_Sway Body Sway Measurement Assessments->Body_Sway Heart_Rate Heart Rate Monitoring Assessments->Heart_Rate Adverse_Events Adverse Event Monitoring Assessments->Adverse_Events

This compound Phase 2 trial workflow.

4.2 Visual Analogue Scales (VAS):

  • Purpose: To assess subjective effects of THC intoxication.

  • Scales Used:

    • Bond and Lader VAS: To measure alertness, calmness, and mood.

    • Bowdle VAS: To measure psychedelic effects, including "Feeling High."

  • Procedure:

    • Provide the participant with the VAS questionnaire, which consists of 100 mm horizontal lines with descriptive anchors at each end (e.g., "Not at all high" to "Extremely high").

    • Instruct the participant to mark a vertical line on the scale to indicate their current state.

    • Measure the distance in millimeters from the left anchor to the participant's mark.

    • Administer the VAS at baseline and at specified time points post-dosing.

4.3 Body Sway Measurement:

  • Purpose: To objectively measure postural stability.

  • Instrument: Wright ataxiameter.

  • Procedure:

    • Have the participant stand in a standardized position (e.g., feet together, arms at their sides).

    • Instruct the participant to remain as still as possible for a defined period (e.g., 60 seconds).

    • Record the amount of sway using the ataxiameter.

    • Conduct measurements at baseline and at specified time points post-dosing.

4.4 Cardiovascular Monitoring:

  • Purpose: To assess the cardiovascular effects of THC and this compound.

  • Parameter: Heart rate.

  • Procedure:

    • Measure the participant's heart rate using a validated device (e.g., electrocardiogram or automated blood pressure cuff).

    • Record heart rate at baseline and at regular intervals post-dosing.

4.5 Safety Monitoring:

  • Purpose: To monitor for and document any adverse events.

  • Procedure:

    • Continuously monitor participants for any adverse events throughout the trial.

    • Record the nature, severity, and duration of all adverse events.

    • Assess the relationship of each adverse event to the study drug.

Quantitative Data Summary

The following tables summarize the quantitative data from the this compound Phase 2 clinical trial.

Table 1: Study Design and Dosing Cohorts

PartTHC Dose (oral)This compound Dose (oral)Number of Subjects (this compound:Placebo)
A10.5 mg50 mg20:20
A10.5 mg100 mg20:20
B21 mg10 mg~10:5
B21 mg30 mg~10:5
B30 mg10 mgNot specified
C40 mg10 mg10 (open-label)
C60 mg20 mg10 (open-label)

Table 2: Efficacy of this compound on "Feeling High" (VAS)

Treatment GroupMean Reduction in "Feeling High" vs. Placebop-value
10.5 mg THC + 50 mg this compoundStatistically Significant<0.0001
10.5 mg THC + 100 mg this compoundStatistically Significant<0.0001
21 mg THC + 10 mg this compoundStatistically Significant<0.001
21 mg THC + 30 mg this compoundStatistically Significant<0.001
30 mg THC + 10 mg this compound (delayed)Statistically Significant<0.0001

Table 3: Efficacy of this compound on Alertness (VAS)

Treatment GroupMean Improvement in Alertness vs. Placebop-value
10.5 mg THC + 50 mg this compoundStatistically Significant<0.01
10.5 mg THC + 100 mg this compoundStatistically Significant<0.01
21 mg THC + 10 mg this compoundStatistically Significant<0.01
21 mg THC + 30 mg this compoundStatistically Significant<0.01
30 mg THC + 10 mg this compound (delayed)Statistically Significant0.0042

Table 4: Efficacy of this compound on Body Sway

Treatment GroupMean Reduction in Body Sway vs. Placebop-value
21 mg THC + 10 mg this compoundStatistically Significant<0.01
21 mg THC + 30 mg this compoundStatistically Significant<0.01
30 mg THC + 10 mg this compound (delayed)Statistically Significant0.0196

Table 5: Summary of Adverse Events

Adverse EventFrequency in this compound GroupsFrequency in Placebo GroupSeverity
Nausea and VomitingMore frequent at higher this compound dosesLess frequentMild to Moderate
DizzinessLess frequentMore frequentMild to Moderate
EuphoriaLess frequentMore frequentMild to Moderate

Note: This table is a qualitative summary as detailed frequency data was not available in the search results.

Conclusion

The this compound human challenge trials provide a valuable model for the development of treatments for ACI. The study design, incorporating rigorous ethical oversight and detailed experimental protocols, has demonstrated the potential of this compound to safely and effectively reverse the key symptoms of THC intoxication.[1][6] These application notes and protocols are intended to serve as a resource for the scientific community in advancing research in this important area of unmet medical need.

References

Troubleshooting & Optimization

ANEB-001 off-target effects and potential side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on ANEB-001, focusing on its mechanism of action, potential off-target effects, and observed side effects based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] In cases of acute cannabinoid intoxication (ACI), psychoactive cannabinoids like delta-9-tetrahydrocannabinol (THC) agonize the CB1 receptor, leading to the characteristic symptoms of a "high." this compound has a high affinity for the CB1 receptor and works by displacing THC, thereby blocking its effects and reversing the symptoms of intoxication.[2][3]

Q2: What are the known off-target effects of this compound?

Currently, publicly available data from clinical trials do not detail specific off-target effects of this compound. Preclinical studies on off-target binding are a standard part of drug development but are not always publicly disclosed. The primary mechanism of this compound is its competitive antagonism of the CB1 receptor.[1][2]

Q3: What are the potential side effects associated with this compound?

Based on Phase 2 clinical trial data, this compound has been generally well-tolerated.[1][4] The majority of adverse events reported were mild and transient.[5][6]

The most frequently noted side effects are nausea and vomiting, which appeared to be more common at higher doses of this compound.[7][8] In one instance, a subject receiving a 50 mg dose of this compound experienced moderate nausea and vomiting.[5][6] Another case of moderate nausea/vomiting was observed in a subject who received a 10 mg dose of this compound following a challenge with 21 mg or 30 mg of THC.[1][9]

It is worth noting that in the clinical trials, some symptoms typically associated with cannabinoid use, such as dizziness and euphoria, were reported more frequently in the placebo group than in the this compound group.[1]

Q4: Have any psychiatric side effects been observed with this compound?

Concerns have been raised about the potential for psychiatric side effects with CB1 receptor antagonists, given the history of the drug Rimonabant, which was withdrawn from the market due to an increased risk of depression and suicidal ideation.[10] However, in the Phase 2 clinical trials for this compound, no clinically meaningful changes in mood were observed.[7][8]

Troubleshooting Experimental Issues

Issue 1: Unexpected subject symptoms after this compound administration in a preclinical model.

  • Possible Cause: While this compound is a CB1 antagonist, it is essential to consider the physiological role of the endocannabinoid system in your experimental model. The endocannabinoid system is involved in regulating various physiological processes, and its blockade could lead to unexpected phenotypes.

  • Troubleshooting Steps:

    • Review Baseline Physiology: Carefully review the known physiological functions regulated by the CB1 receptor in your specific animal model and tissue of interest.

    • Dose-Response Analysis: If not already done, perform a dose-response study to determine the minimal effective dose of this compound for your experimental endpoint. This can help minimize any potential on-target effects that are not the focus of your study.

    • Control Groups: Ensure you have appropriate control groups, including a vehicle-only control and potentially a positive control with a known CB1 agonist, to properly attribute the observed effects to the action of this compound.

Issue 2: Variability in the efficacy of this compound in reversing THC-induced effects.

  • Possible Cause: The pharmacokinetics of both THC and this compound can be influenced by various factors. For instance, administration of THC after a high-fat meal has been shown to delay its absorption and blunt its effects.[1]

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Ensure a consistent and standardized protocol for the administration of both THC and this compound, including factors like the fed/fasted state of the subjects.

    • Pharmacokinetic Analysis: If feasible within your experimental setup, conduct pharmacokinetic analysis to measure the plasma concentrations of both this compound and THC to correlate with the observed pharmacodynamic effects.

    • Timing of Administration: The timing of this compound administration relative to the THC challenge is critical. The Phase 2 trial demonstrated efficacy when this compound was given one hour after the THC challenge.[1] Varying this timing will likely impact the observed efficacy.

Data from Clinical Trials

Summary of this compound Efficacy from Phase 2 Clinical Trial
Outcome MeasureThis compound DoseTHC Challenge DoseResultp-value
VAS "Feeling High"10 mg30 mgStatistically significant reduction<0.0001[1][4]
VAS "Feeling High"50 mg & 100 mg10.5 mgStatistically significant reduction<0.0001[5]
VAS "Alertness"10 mg30 mgStatistically significant improvement0.0042[1]
Body Sway10 mg30 mgStatistically significant reduction0.0196[1]
Heart Rate10 mg21 mg & 30 mg (pooled)Statistically significant reduction0.0125[1]
Reported Adverse Events in Phase 2 Clinical Trial
Adverse EventThis compound DoseTHC Challenge DoseSeverityFrequency/Incidence
Nausea and Vomiting50 mg10.5 mgModerateOne subject[5][6]
Nausea and Vomiting10 mg21 mg or 30 mgModerateOne case[1][9]
Nausea and VomitingHigh dosesNot specifiedNot specifiedOccurred more frequently[7][8]
Other Adverse EventsNot specifiedNot specifiedMild and transientNot specified[5][6]

Methodologies and Visualizations

Experimental Protocol: Phase 2 Clinical Trial Overview

The Phase 2 clinical trial of this compound was a randomized, double-blind, placebo-controlled study conducted in healthy adult volunteers in the Netherlands.[1][7]

Study Design:

  • Part A: Subjects were co-administered a 10.5 mg oral dose of THC with either 50 mg or 100 mg of this compound, or a placebo.[7]

  • Part B: This part of the study had an adaptive design with multiple cohorts. Subjects were challenged with higher oral doses of THC (e.g., 21 mg and 30 mg).[1][7] this compound (e.g., 10 mg) or a placebo was administered one hour after the THC challenge to evaluate its ability to reverse existing symptoms of intoxication.[1]

  • Part C: An open-label extension investigated higher THC challenge doses (40 mg and 60 mg) with this compound (10 mg and 20 mg, respectively).[2]

Key Assessments:

  • Pharmacodynamic Outcomes:

    • Visual Analog Scales (VAS): Subjects rated their subjective feelings of being "high" and their level of "alertness."[1][7]

    • Body Sway: An objective measure of postural stability.[1][7]

    • Heart Rate: Monitored as a physiological indicator of THC's effects.[1][7]

  • Safety Assessments: Continuous observation for 24 hours post-dosing and a follow-up visit 7 to 14 days after treatment.[1]

Signaling Pathway and Experimental Workflow

ANEB_001_Mechanism_of_Action cluster_thc THC Action cluster_aneb This compound Intervention THC THC CB1_R CB1 Receptor THC->CB1_R Agonist Effects Psychoactive Effects (e.g., 'Feeling High') CB1_R->Effects Activation ANEB This compound CB1_R2 CB1 Receptor ANEB->CB1_R2 Antagonist Blocked Blockade of Psychoactive Effects CB1_R2->Blocked Inhibition THC2 THC THC2->CB1_R2 Displaced Experimental_Workflow cluster_setup Phase 2 Trial - Part B cluster_intervention Intervention and Assessment Subject Healthy Volunteer Subject THC_Admin Oral THC Administration (e.g., 21mg or 30mg) Subject->THC_Admin Wait Wait 1 Hour THC_Admin->Wait Symptom_Dev Development of Intoxication Symptoms Wait->Symptom_Dev Randomization Randomization Symptom_Dev->Randomization ANEB_Admin Oral this compound Administration (10mg) Randomization->ANEB_Admin Group 1 Placebo_Admin Oral Placebo Administration Randomization->Placebo_Admin Group 2 Assessment Pharmacodynamic & Safety Assessments (VAS, Body Sway, Heart Rate) ANEB_Admin->Assessment Placebo_Admin->Assessment

References

Overcoming poor THC tolerability in ANEB-001 clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of ANEB-001, focusing on overcoming poor THC tolerability.

Troubleshooting Guide: Managing THC-Related Adverse Events

This guide provides a structured approach to identifying and managing common adverse events (AEs) associated with THC administration in this compound clinical trials.

Observed Issue (Adverse Event) Potential Cause Recommended Action Monitoring Parameters
Nausea and Vomiting High dose of THC, individual sensitivity.- Administer standard antiemetics as per protocol.- Ensure adequate hydration.- Consider dose reduction of THC in subsequent cohorts if recurrent.- Frequency and severity of emesis.- Fluid intake and output.- Electrolyte levels.
Dizziness and Lightheadedness THC-induced hypotension or central nervous system effects.- Have the participant lie down in a comfortable position.- Monitor vital signs, particularly blood pressure and heart rate.- Reassure the participant that the feeling is temporary.- Blood pressure.- Heart rate.- Participant-reported dizziness severity (e.g., on a 1-10 scale).
Anxiety and Paranoia Psychoactive effects of THC.- Provide a calm and quiet environment.- Reassure the participant and explain that the effects are drug-induced and will subside.- In severe cases, consider administration of a benzodiazepine as per rescue medication protocol.- Participant self-report of anxiety levels.- Heart rate and respiration.- Observation for signs of agitation.
Euphoria and "Feeling High" Expected psychoactive effect of THC.- This is an expected outcome and a primary endpoint measure.- Monitor for any accompanying distressing symptoms.- Visual Analog Scale (VAS) for "Feeling High".- Participant interviews.
Bradyphrenia (Slowness of Thought) CNS depressant effects of THC.- Reassure the participant.- Monitor cognitive function through standardized assessments.- Cognitive assessment scores.- Reaction time tests.
Paresthesia (Tingling or Numbness) THC effect on the peripheral nervous system.- Document the location and severity of the sensation.- Reassure the participant.- Participant self-report.
Excessive Sedation or Somnolence High dose of THC, individual sensitivity.- Ensure the participant is in a safe and monitored environment.- Allow the participant to rest.- Monitor vital signs and level of consciousness.- Level of consciousness (e.g., Glasgow Coma Scale).- Respiration rate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in mitigating THC-related adverse events?

A1: this compound is a competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Tetrahydrocannabinol (THC) exerts its psychoactive effects by acting as an agonist at CB1 receptors in the brain. This compound works by binding to these same receptors, thereby blocking THC from binding and activating them. This displacement of THC from the CB1 receptor is believed to be the root cause of the reversal of acute cannabinoid intoxication symptoms.[3]

Q2: What were the most common THC-related adverse events observed in the this compound Phase 2 clinical trials?

A2: In the Phase 2 trials, at a 30 mg THC dose prior to the administration of this compound or a placebo, participants experienced mild to moderate symptoms related to THC. These included euphoria, bradyphrenia (slowness of thought), paresthesia (tingling sensations), and feeling emotional.[4] Following the administration of either this compound or a placebo, the adverse events that were possibly or probably related to the substances were generally mild, with one instance of moderate nausea and vomiting reported.[4][5]

Q3: How was "poor THC tolerability" defined in the clinical trials?

A3: While the specific criteria for "poor THC tolerability" that limited the number of subjects at the 40 mg THC dose were not explicitly detailed in the available public documents, it likely encompassed a constellation of severe or distressing THC-induced adverse events. These may have included severe nausea and vomiting, significant cardiovascular changes (e.g., tachycardia, hypertension), severe anxiety or panic attacks, psychotic symptoms, or intolerable dizziness and cognitive impairment.

Q4: What is the recommended starting dose of this compound for a THC challenge study?

A4: Based on the Phase 2 trial data, a single low oral dose of 10 mg of this compound was shown to be effective in rapidly reversing key psychotropic effects of THC doses as high as 30 mg.[5] Higher doses of this compound (50 mg and 100 mg) were also effective but were associated with a higher incidence of nausea and vomiting.[6] Therefore, a 10 mg dose of this compound appears to be both well-tolerated and efficacious.[6]

Q5: Can this compound be administered after the onset of THC-induced symptoms?

A5: Yes, the Phase 2 clinical trial demonstrated that delayed dosing of this compound was able to rapidly reverse pre-existing THC effects.[5] In the trial, this compound was administered one hour after the THC challenge and still produced statistically significant improvements in key outcomes.[5]

Summary of Quantitative Data from this compound Phase 2 Clinical Trial

Parameter Placebo Group This compound Group (10 mg) This compound Group (30 mg) This compound Group (50 mg) This compound Group (100 mg) THC Challenge Dose(s) Key Finding
VAS "Feeling High" 75% reported feeling highStatistically significant reductionStatistically significant reduction (up to -82.8%)10% reported feeling high30% reported feeling high10.5 mg, 21 mg, 30 mgThis compound significantly reduced the subjective feeling of being high compared to placebo (p < 0.0001).[3][6]
VAS "Alertness" Decreased alertnessStatistically significant improvementStatistically significant improvementStatistically significant improvementStatistically significant improvement10.5 mg, 21 mg, 30 mgThis compound significantly improved alertness compared to placebo (p < 0.01).[3]
Body Sway Increased body swayStatistically significant reductionStatistically significant reduction (up to -30.6%)Trend towards improvementTrend towards improvement10.5 mg, 21 mg, 30 mgThis compound at 10 mg and 30 mg significantly reduced body sway compared to placebo (p = 0.002 at 30 mg).[6]
Heart Rate Increased heart rateNot statistically significantNot statistically significantTrend towards improvementTrend towards improvement10.5 mg, 21 mg, 30 mgEffects on heart rate were not statistically significant in some analyses, though a trend towards improvement was noted.[3][6]
Adverse Events (Nausea/Vomiting) Lower incidenceWell-toleratedHigher incidenceOne case of moderate nausea and vomitingHigher incidence10.5 mg, 21 mg, 30 mgHigher doses of this compound were associated with a higher frequency of nausea and vomiting.[6]

Experimental Protocols

1. Visual Analog Scale (VAS) for Subjective Effects

  • Objective: To quantify the subjective psychoactive effects of THC.

  • Methodology:

    • Participants are provided with a 100 mm horizontal line on a paper or electronic device.

    • The line is anchored at the left end with "Not at all" and at the right end with "Extremely".

    • For the "Feeling High" VAS, participants are asked to make a vertical mark on the line that corresponds to their current feeling of being high.

    • For the "Alertness" VAS, the anchors are "Not at all alert" and "Extremely alert".

    • The distance from the "Not at all" end to the participant's mark is measured in millimeters to yield a score from 0 to 100.

    • VAS assessments are performed at baseline and at specified time points post-THC and post-ANEB-001 administration.

2. Assessment of Postural Stability (Body Sway)

  • Objective: To objectively measure THC-induced impairment of balance.

  • Methodology (Representative Example):

    • Participants stand on a force platform with their feet together and arms at their sides.

    • They are instructed to stand as still as possible for a predetermined duration (e.g., 60 seconds).

    • The test is performed under two conditions: eyes open and eyes closed.

    • The force platform records the fluctuations in the center of pressure.

    • The primary outcome measure is the total path length of the center of pressure, with a greater path length indicating more sway and less stability.

    • Assessments are conducted at baseline and at specified time points post-THC and post-ANEB-001 administration.

Visualizations

THC_ANEB_001_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron THC THC CB1_Receptor CB1 Receptor THC->CB1_Receptor Binds & Activates ANEB_001 This compound ANEB_001->CB1_Receptor Binds & Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_Channel->Neurotransmitter_Vesicle Ca2+ influx triggers neurotransmitter release Neurotransmitter_Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds Postsynaptic_Effect Reduced Neuronal Excitability Postsynaptic_Receptor->Postsynaptic_Effect Leads to

Caption: THC and this compound interaction at the CB1 receptor.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_monitoring Monitoring & Follow-up Screening Participant Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Baseline_Assessments Baseline Assessments (VAS, Body Sway, Vitals) Enrollment->Baseline_Assessments THC_Admin THC Challenge Administration Baseline_Assessments->THC_Admin Post_THC_Assessments Post-THC Assessments THC_Admin->Post_THC_Assessments ANEB_001_Admin This compound/Placebo Administration Post_THC_Assessments->ANEB_001_Admin Post_ANEB_001_Assessments Post-ANEB-001 Assessments ANEB_001_Admin->Post_ANEB_001_Assessments Continuous_Monitoring Continuous Monitoring (Adverse Events, Vitals) Post_ANEB_001_Assessments->Continuous_Monitoring Follow_up Follow-up Assessment Continuous_Monitoring->Follow_up

Caption: this compound clinical trial experimental workflow.

Troubleshooting_Logic Observe_AE Adverse Event Observed Assess_Severity Assess Severity (Mild, Moderate, Severe) Observe_AE->Assess_Severity Mild_AE Mild AE Assess_Severity->Mild_AE Mild Moderate_AE Moderate AE Assess_Severity->Moderate_AE Moderate Severe_AE Severe AE Assess_Severity->Severe_AE Severe Monitor Continue Monitoring Mild_AE->Monitor Symptomatic_Treatment Provide Symptomatic Treatment (e.g., antiemetics) Moderate_AE->Symptomatic_Treatment Rescue_Medication Consider Rescue Medication (as per protocol) Severe_AE->Rescue_Medication Symptomatic_Treatment->Monitor Dose_Modification Consider Dose Modification for future cohorts Rescue_Medication->Dose_Modification Withdrawal Consider Withdrawal from study Dose_Modification->Withdrawal Report_SAE Report as Serious Adverse Event (SAE) Withdrawal->Report_SAE

Caption: Troubleshooting logic for adverse event management.

References

ANEB-001 drug-drug interaction potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use and investigation of ANEB-001. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound (also known as selonabant) is a potent and selective competitive antagonist of the cannabinoid receptor type 1 (CB1).[1][2] It is under development as a treatment for acute cannabinoid intoxication (ACI).[1][3]

  • What is the mechanism of action of this compound? this compound works by blocking the binding of cannabinoid agonists, such as delta-9-tetrahydrocannabinol (THC), to the CB1 receptor. This antagonism reverses the physiological and psychoactive effects of THC.[3]

    cluster_0 Normal Cannabinoid Signaling cluster_1 This compound Intervention THC THC CB1 CB1 Receptor THC->CB1 Binds to Effects Psychoactive Effects CB1->Effects Activates ANEB001 This compound CB1_blocked CB1 Receptor ANEB001->CB1_blocked Antagonizes No_Effects Effects Blocked CB1_blocked->No_Effects THC_blocked THC THC_blocked->CB1_blocked Binding Blocked

    Mechanism of this compound at the CB1 receptor.

Drug-Drug Interaction (DDI) Potential

  • What is the metabolic pathway of this compound? Currently, there is no publicly available information detailing the specific metabolic pathways of this compound. Preclinical and Phase 1 studies in this area have not been published.

  • Does this compound have the potential to inhibit or induce cytochrome P450 (CYP) enzymes? Data on the potential of this compound to inhibit or induce CYP enzymes are not currently in the public domain. Standard in vitro and in vivo studies are necessary to characterize this profile. Researchers should be aware that co-administration with drugs that are sensitive substrates, inhibitors, or inducers of major CYP enzymes could potentially lead to drug-drug interactions.

  • Is this compound a substrate, inhibitor, or inducer of any drug transporters? There is no publicly available information on the interaction of this compound with drug transporters such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs).

Troubleshooting Guides

In Vitro Experiments

  • Issue: Difficulty solubilizing this compound for in vitro assays.

    • Troubleshooting: this compound is a small molecule that may have limited aqueous solubility. It is advisable to first attempt dissolution in an organic solvent such as DMSO, followed by serial dilution in the appropriate assay buffer. It is crucial to determine the final solvent concentration that is tolerated by the cell system or assay being used.

  • Issue: High background signal in a CB1 receptor binding assay.

    • Troubleshooting:

      • Optimize Radioligand Concentration: Ensure the concentration of the radiolabeled cannabinoid agonist is at or below its Kd for the CB1 receptor to minimize non-specific binding.

      • Non-Specific Binding Control: Use a high concentration of a non-labeled, structurally distinct CB1 agonist to define non-specific binding accurately.

      • Washing Steps: Increase the number and stringency of washing steps to remove unbound radioligand.

      • Filter Plate Selection: Use filter plates with low protein binding characteristics.

In Vivo / Clinical Experiments

  • Issue: Variability in the reversal of THC effects in animal models.

    • Troubleshooting:

      • Route and Timing of Administration: The timing of this compound administration relative to THC is critical. Ensure consistent and precise dosing intervals.

      • THC Formulation and Dose: The formulation and dose of THC can significantly impact its absorption and subsequent effects. Use a well-characterized THC formulation and a dose that produces consistent and measurable effects.

      • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to cannabinoids. Use a consistent strain and sex for all experiments.

  • Issue: Managing adverse events in clinical trials involving THC challenge.

    • Troubleshooting: In clinical studies where THC is administered, subjects may experience adverse events such as anxiety, paranoia, or cardiovascular changes.[4]

      • Dose Escalation: Employ a careful dose-escalation design for THC to establish a well-tolerated and effective challenge dose.

      • Safety Monitoring: Implement robust safety monitoring protocols, including continuous cardiovascular monitoring and subjective symptom assessments.

      • Supportive Care: Have protocols in place for supportive care in case of severe adverse reactions to THC.

Data on this compound's Interaction with THC

The primary publicly available data on this compound's drug interaction potential is from clinical trials investigating its pharmacodynamic interaction with THC.

Table 1: Summary of Clinical Trial Data for this compound in THC Challenge Studies

ParameterPart A[5]Part B[6][7]
THC Dose 10.5 mg21 mg and 30 mg
This compound Doses 50 mg and 100 mg10 mg and 30 mg
Key Findings - Statistically significant reduction in "feeling high" (p < 0.0001) - Improvement in alertness (p < 0.01)- Statistically significant reduction in "feeling high" (p < 0.0001 at 30 mg THC) - Improvement in alertness (p=0.0024) and reduced body sway (p=0.0014)
Safety Well-tolerated; most adverse events were mild and transient.[5]Well-tolerated; nausea and vomiting occurred more frequently at higher doses.[4][8]

Experimental Protocols

Protocol: Phase 2 Clinical Trial for this compound in Acute Cannabinoid Intoxication

This is a generalized protocol based on publicly available information on the this compound clinical trials.[4][6][7]

1. Study Design:

  • Randomized, double-blind, placebo-controlled trial.

2. Subject Population:

  • Healthy adult volunteers with a history of occasional cannabis use.

3. Experimental Procedure:

4. Assessments:

  • Pharmacodynamic Assessments:

    • Visual Analog Scale (VAS) for "feeling high" and alertness.

    • Body sway measurements.

    • Heart rate.

  • Safety Assessments:

    • Monitoring of adverse events.

    • Vital signs.

    • Electrocardiograms (ECGs).

5. Data Analysis:

  • Statistical analysis to compare the effects of this compound versus placebo on the pharmacodynamic endpoints.

References

Navigating the ANEB-001 Clinical Trial: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and interpreting the clinical trial data for ANEB-001, a potential treatment for Acute Cannabinoid Intoxication (ACI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as selonabant, is a small molecule that functions as a competitive antagonist for the cannabinoid receptor type 1 (CB1).[1][2] In cases of Acute Cannabinoid Intoxication (ACI), this compound is designed to displace delta-9-tetrahydrocannabinol (THC) from CB1 receptors in the brain, thereby reversing the psychotropic effects of cannabis.[1] This mechanism of action targets the root cause of ACI.[1]

Q2: What was the primary objective of the this compound Phase 2 clinical trial?

The primary objective of the Phase 2 trial (NCT05282797) was to evaluate the efficacy and safety of this compound in treating the symptoms of ACI in healthy volunteers who were administered a challenge dose of THC.[1][3] The study aimed to determine if this compound could effectively and rapidly reverse the key symptoms of ACI.[4]

Q3: What were the key efficacy endpoints of the Phase 2 trial?

The key efficacy endpoints measured in the trial included:

  • Visual Analog Scale (VAS) for "Feeling High": A subjective measure where participants rated their feeling of being high on a scale.[1][3]

  • VAS for Alertness: A subjective assessment of the participant's level of alertness.[2][3]

  • Body Sway: An objective measure of postural stability.[2][3]

  • Heart Rate: An objective physiological measure often affected by THC.[1][2]

Q4: Was this compound shown to be effective in the Phase 2 trial?

Yes, the Phase 2 trial demonstrated that this compound was effective in reducing the symptoms of ACI. Treatment with this compound resulted in statistically significant reductions in the VAS "Feeling High" score and improvements in alertness and body sway compared to placebo.[2][3] Notably, even a single 10 mg oral dose of this compound was able to rapidly reverse key symptoms of ACI induced by a 30 mg THC challenge.[3]

Q5: What were the safety and tolerability findings for this compound?

This compound was generally well-tolerated in the Phase 2 trial, with no serious adverse events reported.[3] Most adverse events were mild to moderate and transient.[5] Nausea and vomiting were observed more frequently at higher doses of this compound.[6]

Troubleshooting Guides

Issue: Difficulty replicating the reported efficacy of this compound in a preclinical model.

  • Possible Cause 1: Incorrect Animal Model. The choice of animal model is critical. Ensure the model exhibits a clear and measurable response to THC that is mediated by the CB1 receptor.

  • Troubleshooting Step 1: Validate the THC response in your chosen animal model. Confirm that the behavioral or physiological changes are consistent and reproducible.

  • Possible Cause 2: Inappropriate Dosing. The dose of both THC and this compound must be appropriately scaled for the animal model being used.

  • Troubleshooting Step 2: Conduct a dose-response study for both THC and this compound in your model to determine the optimal concentrations for observing a clear effect.

  • Possible Cause 3: Different Route of Administration. The clinical trial used oral administration for both THC and this compound.[3] A different route in your experiments could lead to variations in pharmacokinetics and efficacy.

  • Troubleshooting Step 3: If using a different route of administration, perform pharmacokinetic studies to ensure that this compound is reaching the target receptors in the brain at a sufficient concentration.

Issue: Observing unexpected off-target effects in in-vitro assays.

  • Possible Cause 1: Non-specific Binding. At high concentrations, this compound may exhibit non-specific binding to other receptors or proteins.

  • Troubleshooting Step 1: Perform a counterscreen against a panel of other relevant receptors to assess the selectivity of this compound.

  • Possible Cause 2: Assay Interference. The formulation of this compound or the vehicle used could be interfering with the assay itself.

  • Troubleshooting Step 2: Run appropriate controls, including the vehicle alone, to rule out any assay artifacts.

Data Presentation

Table 1: Summary of this compound Phase 2 Trial Design (Parts A & B)
Parameter Part A Part B
Trial Design Randomized, Double-Blind, Placebo-ControlledAdaptive, Randomized, Double-Blind, Placebo-Controlled
Participants 60 Healthy VolunteersUp to 90 Healthy Volunteers (in 6 cohorts)
THC Challenge Dose 10.5 mg (oral)21 mg, 30 mg, or 40 mg (oral)
This compound Doses 50 mg or 100 mg (oral)10 mg or 30 mg (oral)
Dosing Regimen Co-administration of this compound and THCCo-administration and delayed dosing (1 hour after THC)
Table 2: Key Efficacy Results of this compound Phase 2 Trial
Endpoint This compound Dose THC Dose Result P-value
VAS "Feeling High" 50 mg & 100 mg10.5 mgSignificant and sustained reduction< 0.0001
VAS "Feeling High" 10 mg30 mgStatistically significant reduction< 0.0001
VAS Alertness 10 mg30 mgStatistically significant improvement0.0042
Body Sway 10 mg30 mgStatistically significant reduction0.0196
Heart Rate 10 mg21 mg or 30 mgStatistically significant reduction0.0125

Experimental Protocols

Phase 2 Clinical Trial Protocol (Summarized)

The Phase 2 clinical trial (NCT05282797) was a two-part study conducted in healthy adult volunteers.[7]

  • Part A: This part of the study involved 60 participants who were randomized to receive a single oral dose of either 50 mg this compound, 100 mg this compound, or a placebo, co-administered with a 10.5 mg oral dose of THC.[6][7]

  • Part B: This was an adaptive design with six cohorts of up to 15 participants each.[3] Participants received higher oral THC challenge doses (21 mg, 30 mg, or 40 mg) and lower doses of this compound (10 mg or 30 mg) or a placebo.[4] This part of the study also investigated the effect of delayed this compound administration, where the drug was given one hour after the THC challenge.[4]

Efficacy Assessments:

  • Visual Analog Scales (VAS): Subjective feelings of being "high" and "alert" were measured using a 100-point visual analog scale.

  • Body Sway: Postural stability was objectively measured using a device that records anteroposterior body movements over a set period.

  • Heart Rate: Heart rate was monitored as a physiological indicator of THC's effects.

Mandatory Visualizations

ANEB_001_Mechanism_of_Action THC THC CB1 CB1 Receptor THC->CB1 Binds to and Activates Effects Psychotropic Effects (e.g., 'Feeling High') CB1->Effects Leads to ANEB This compound ANEB->CB1 Competitively Binds and Blocks THC

Caption: Mechanism of action of this compound as a CB1 receptor antagonist.

ANEB_001_Phase_2_Workflow cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment cluster_partA Part A cluster_partB Part B cluster_assessment Assessment s1 Healthy Volunteers (N=134 total) r1 Randomized into Treatment Arms s1->r1 t1a This compound (50mg or 100mg) + THC (10.5mg) r1->t1a t1p Placebo + THC (10.5mg) r1->t1p t2a This compound (10mg or 30mg) + THC (21-40mg) r1->t2a t2p Placebo + THC (21-40mg) r1->t2p a1 Efficacy Endpoints: - VAS 'Feeling High' - VAS Alertness - Body Sway - Heart Rate t1a->a1 a2 Safety and Tolerability t1a->a2 t1p->a1 t1p->a2 t2a->a1 t2a->a2 t2p->a1 t2p->a2

Caption: Workflow of the this compound Phase 2 clinical trial.

Limitations of the this compound Clinical Trial Data

While the Phase 2 results for this compound are promising, it is crucial to consider the limitations of the study when interpreting the data:

  • Healthy Volunteer Population: The trial was conducted in healthy volunteers, which may not fully represent the patient population that would seek treatment for ACI in a real-world emergency department setting.[7] These patients may have co-morbidities or be using other substances.

  • Controlled THC Administration: The THC challenge was administered in a controlled manner (oral dose).[3] This may not reflect the variability in potency and routes of administration (e.g., inhalation) seen with recreational cannabis use.

  • Limited Dose Range of THC: For ethical reasons, the study did not administer extremely high doses of THC that might induce more severe neuropsychological symptoms.[7]

  • Lack of a Treatment Arm for this compound Alone: The study did not include a group that received this compound without a THC challenge, although the primary goal was to assess its effect on THC-induced symptoms.[7]

  • Future Investigations: The efficacy of this compound against synthetic cannabinoids, which can be more potent and have different pharmacokinetic profiles, requires further investigation.[7]

References

Technical Support Center: ANEB-001 Dosage Optimization for THC Intoxication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing experiments to optimize ANEB-001 dosage for varying levels of THC intoxication.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as selonabant, is a competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1] Overstimulation of the CB1 receptor by agonists like delta-9-tetrahydrocannabinol (THC) is the primary cause of the psychoactive effects associated with cannabis intoxication.[2][3] this compound works by binding to the CB1 receptor, thereby blocking THC from binding and preventing its downstream signaling effects.[3]

Q2: What are the key pharmacodynamic markers to assess the efficacy of this compound in reversing THC intoxication?

A2: Based on clinical trial data, the following pharmacodynamic markers are crucial for assessing the efficacy of this compound:

  • Visual Analog Scale (VAS) for "Feeling High": This subjective measurement is a primary endpoint in clinical trials and has shown a statistically significant reduction with this compound treatment.[4][5][6]

  • Visual Analog Scale (VAS) for "Alertness": This scale measures the subject's self-perceived level of alertness, which is often diminished during THC intoxication. This compound has been shown to improve alertness scores.[4][6]

  • Body Sway: An objective measure of postural stability, which is negatively impacted by THC. This compound has demonstrated a significant reduction in THC-induced body sway.[6][7]

  • Heart Rate: THC can induce tachycardia. Monitoring heart rate provides a physiological measure of THC's effects and the potential reversal by this compound.[4]

Q3: What range of THC challenge doses have been studied with this compound?

A3: Clinical trials have investigated a range of oral THC challenge doses to simulate different levels of intoxication. These include 10.5 mg, 21 mg, 30 mg, 40 mg, and 60 mg of THC.[2][6][8]

Q4: What doses of this compound have been found to be effective?

A4: The Phase 2 clinical trials for this compound have explored single oral doses of 10 mg, 20 mg, 30 mg, 50 mg, and 100 mg.[2][4][6] Notably, even a low dose of 10 mg of this compound was found to be effective in reducing the symptoms of THC intoxication induced by doses as high as 30 mg of THC.[5][8]

Q5: Can this compound be administered after the onset of THC intoxication?

A5: Yes, studies have shown that delayed administration of this compound can rapidly reverse pre-existing effects of THC.[5][6][8] This is a critical finding for its potential use as a treatment for acute cannabinoid intoxication.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in subject response to THC challenge Individual differences in cannabinoid metabolism (e.g., CYP2C9 enzyme activity), prior cannabis use history, and differences in fat mass.Screen participants for recent use of other substances. Consider genotyping for relevant metabolizing enzymes. Ensure a standardized diet and fasting period before THC administration.
Unexpected adverse events (e.g., nausea, vomiting) High doses of this compound or the THC challenge itself can induce these effects.[4][7]In clinical trials, nausea and vomiting were more frequent at higher doses of this compound.[7] Consider starting with lower doses of both THC and this compound. Ensure subjects are well-hydrated. Have appropriate medical support available.
Difficulty in blinding psychoactive drug studies The pronounced subjective effects of THC can make it challenging for participants and investigators to remain blinded to the treatment condition.Use an active placebo if ethically and scientifically justifiable. Ensure all study personnel interacting with participants are thoroughly trained on maintaining the blind. Utilize objective measures (e.g., body sway, heart rate) in addition to subjective reports.
Inconsistent results on subjective VAS scales Lack of standardized instructions for participants on how to complete the scales. The subjective nature of the "high" can be interpreted differently.Provide clear and consistent instructions to all participants before each assessment. Conduct a training session on using the VAS scales before the study begins. Use a comprehensive set of scales that measure different aspects of the subjective experience.

Data Presentation

Table 1: this compound Phase 2a Clinical Trial Dosing Cohorts

CohortTHC Challenge Dose (Oral)This compound Dose (Oral)Number of Subjects (this compound)Number of Subjects (Placebo)
Part A10.5 mg50 mg2020
100 mg20
Part B21 mg10 mg79
30 mg9
Part C, Cohort 740 mg10 mgN/AN/A
Part C, Cohort 860 mg20 mgN/AN/A

Data compiled from multiple sources.[2][4][6][7]

Table 2: Summary of this compound Efficacy from Phase 2 Clinical Trials

Outcome MeasureTHC DoseThis compound DoseResult
VAS "Feeling High"10.5 mg50 mg & 100 mgStatistically significant reduction (p < 0.0001)[4]
21 mg10 mg & 30 mgStatistically significant reduction (p < 0.001 for 10mg, p < 0.0001 for 30mg)[7]
30 mg10 mgStatistically significant reduction (p < 0.0001)[5]
VAS "Alertness"10.5 mg50 mg & 100 mgStatistically significant improvement (p < 0.01)[4]
30 mg10 mgStatistically significant improvement (p = 0.0042)[6]
Body Sway21 mg10 mg & 30 mgStatistically significant reduction (p = 0.007 for 10mg, p = 0.002 for 30mg)[7]
30 mg10 mgStatistically significant reduction (p = 0.0196)[6]

Experimental Protocols

Protocol 1: Induction of THC Intoxication
  • Subject Selection: Recruit healthy volunteers who are occasional cannabis users.[2] Screen for inclusion/exclusion criteria, including a negative drug test for substances other than THC at screening.[2]

  • Drug Product: Use standardized, encapsulated oral delta-9-tetrahydrocannabinol (THC) at the desired challenge dose (e.g., 10.5 mg, 21 mg, 30 mg).

  • Administration: Administer the oral THC capsule with a standardized volume of water after a specified fasting period.

  • Monitoring: Continuously monitor vital signs and for any adverse events.

Protocol 2: Administration of this compound
  • Drug Product: Use encapsulated this compound at the desired dose (e.g., 10 mg, 30 mg, 50 mg, 100 mg).

  • Administration:

    • Prophylactic Dosing: Co-administer the this compound capsule with the THC capsule.

    • Reversal Dosing: Administer the this compound capsule at a predetermined time point after the THC administration (e.g., 1 hour).[6]

  • Blinding: In placebo-controlled trials, use a matching placebo capsule for both this compound and THC to maintain the blind.

Protocol 3: Assessment of Pharmacodynamic Endpoints
  • Visual Analog Scales (VAS):

    • Use a 100 mm horizontal line for each scale (e.g., "Feeling High," "Alertness").

    • Anchor the ends with descriptive terms (e.g., "Not at all high" to "Extremely high").

    • Instruct the participant to make a vertical mark on the line to indicate their current state.

    • Administer VAS assessments at baseline and at regular intervals post-dose (e.g., 1, 2, 3, 4, 5, and 8 hours).

  • Body Sway Measurement:

    • Use a validated device to measure postural stability (e.g., ataxiameter).

    • Have the subject stand still with their eyes closed for a set duration (e.g., 2 minutes).

    • Record the total amount of sway.

    • Conduct measurements at baseline and at regular intervals post-dose.

  • Heart Rate Monitoring:

    • Use a continuous heart rate monitor or measure at frequent, regular intervals.

    • Record heart rate at baseline and throughout the assessment period.

Mandatory Visualizations

G cluster_0 THC-Induced Signaling cluster_1 This compound Mechanism of Action THC THC CB1R CB1 Receptor THC->CB1R Binds to G_protein Gi/o Protein Activation CB1R->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Psychoactive_Effects Psychoactive Effects (e.g., 'High', Impaired Cognition) cAMP->Psychoactive_Effects Leads to ANEB_001 This compound Blocked_CB1R CB1 Receptor ANEB_001->Blocked_CB1R Competitively Binds to No_Signal No Signal Transduction Blocked_CB1R->No_Signal Blocks THC Binding

Caption: THC and this compound Signaling at the CB1 Receptor.

G cluster_0 Pre-Dosing cluster_2 Post-Dosing Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (VAS, Body Sway, Vitals) Screening->Baseline THC_Admin Oral THC Administration Baseline->THC_Admin ANEB_Admin Oral this compound Administration Baseline->ANEB_Admin Co-administration or Delayed PD_Assessments Pharmacodynamic Assessments (VAS, Body Sway, Vitals) THC_Admin->PD_Assessments PK_Sampling Pharmacokinetic Blood Sampling THC_Admin->PK_Sampling AE_Monitoring Adverse Event Monitoring PD_Assessments->AE_Monitoring PK_Sampling->AE_Monitoring

Caption: Experimental Workflow for this compound THC Challenge Studies.

References

Technical Support Center: ANEB-001 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing ANEB-001 in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and solubility of this compound for in vitro use.

Q1: What is this compound and what is its mechanism of action?

This compound, also known as selonabant, is a potent and selective small molecule antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] As a CB1 antagonist, this compound works by blocking the receptor, thereby inhibiting the physiological effects of cannabinoid agonists like tetrahydrocannabinol (THC).[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. A stock solution in dimethyl sulfoxide (DMSO) can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: What is the solubility of this compound in common solvents?

Q4: How should I prepare this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, sterile DMSO.[4] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder (Molecular Weight: 440.89 g/mol ) in the required volume of DMSO.[6] Ensure the compound is fully dissolved by vortexing. Sonication may be used to aid dissolution if necessary. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the stability of this compound in cell culture media at 37°C?

Specific data on the stability of this compound in cell culture media at 37°C is not publicly available. The stability of a compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of media components. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. To assess stability in your specific experimental setup, you can perform a time-course experiment and analyze the concentration of this compound at different time points using an appropriate analytical method like HPLC.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in vitro experiments, particularly related to its solubility.

Problem Possible Cause Recommended Solution
This compound precipitates upon dilution in aqueous buffer or cell culture medium. 1. The final concentration of this compound exceeds its solubility limit in the aqueous solution. 2. The final percentage of DMSO in the medium is too low to maintain solubility. 3. Improper mixing technique.1. Determine the maximum soluble concentration of this compound in your specific medium by preparing a dilution series and observing for precipitation. 2. Ensure the final DMSO concentration is sufficient to keep this compound in solution, but not high enough to cause cellular toxicity (typically ≤ 0.5%). Perform a vehicle control to assess the effect of DMSO on your cells. 3. To dilute the DMSO stock, add it to a small volume of pre-warmed medium, mix thoroughly by pipetting or vortexing, and then add this intermediate dilution to the final volume of medium. Avoid adding the concentrated stock directly into a large volume of aqueous solution.
Inconsistent or unexpected experimental results. 1. Degradation of this compound in the working solution. 2. Precipitation of this compound over the course of the experiment. 3. Adsorption of the compound to plasticware.1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. 2. Visually inspect your culture plates under a microscope for any signs of compound precipitation before and during the experiment. If precipitation is observed, reduce the final concentration of this compound. 3. Consider using low-adhesion plasticware for preparing and storing solutions of hydrophobic compounds.
Cell toxicity observed at expected working concentrations. 1. The final DMSO concentration is too high for your cell type. 2. The concentration of this compound used is cytotoxic to the cells.1. Perform a dose-response experiment with the DMSO vehicle alone to determine the maximum tolerated concentration for your specific cell line. 2. Determine the cytotoxic concentration of this compound for your cells using a cell viability assay (e.g., MTT, trypan blue exclusion).

Experimental Workflow for Troubleshooting Precipitation

G start Start: this compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc det_sol Determine max soluble concentration in your medium. check_conc->det_sol Yes check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No lower_conc Lower the working concentration of this compound. det_sol->lower_conc end End: this compound remains in solution. lower_conc->end inc_dmso Increase final DMSO concentration (check cell tolerance). check_dmso->inc_dmso No check_mix Is the mixing technique appropriate? check_dmso->check_mix Yes inc_dmso->end improve_mix Improve mixing: use intermediate dilution step. check_mix->improve_mix No check_mix->end Yes improve_mix->end

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

III. Experimental Protocols

The following are example protocols for common in vitro assays to characterize the activity of CB1 receptor antagonists like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • HEK-293 or CHO cells stably expressing the human CB1 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [³H]CP55,940 or another suitable CB1 agonist/antagonist radioligand.

  • Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • This compound serial dilutions.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein per well), and varying concentrations of this compound.

  • For total binding wells, add vehicle (DMSO) instead of this compound.

  • For non-specific binding wells, add the non-specific binding control compound.

  • Add the radioligand at a concentration close to its Kd.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ of this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of this compound to block agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO or HEK-293 cells expressing the human CB1 receptor.

  • CB1 agonist (e.g., WIN55,212-2).

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound serial dilutions.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of a CB1 agonist (typically the EC₈₀) and a submaximal concentration of forskolin.

  • Incubate for the time recommended by the cAMP detection kit manufacturer (usually 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Plot the cAMP concentration against the this compound concentration to determine the IC₅₀ for the antagonism of the agonist effect.

Experimental Workflow for a cAMP Assay

G plate_cells Plate CB1-expressing cells add_aneb Add serial dilutions of this compound plate_cells->add_aneb add_agonist Add CB1 agonist (e.g., WIN55,212-2) + Forskolin add_aneb->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells measure_camp Measure intracellular cAMP levels lyse_cells->measure_camp analyze Analyze data and determine IC50 measure_camp->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response Agonist Cannabinoid Agonist (e.g., THC) Agonist->CB1 Activates ANEB This compound ANEB->CB1 Blocks

References

Managing adverse events in ANEB-001 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ANEB-001. It includes troubleshooting guides and frequently asked questions (FAQs) to assist in managing potential adverse events during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule, orally bioavailable competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] Its primary function is to block the effects of cannabinoids, such as delta-9-tetrahydrocannabinol (THC), at the CB1 receptor, thereby reversing the symptoms of acute cannabinoid intoxication (ACI).[3][4][5]

Q2: What are the most common adverse events observed with this compound in clinical trials?

A2: Based on Phase 2 clinical trial data, this compound is generally well-tolerated.[1][4] The most frequently reported adverse events are mild and transient.[6][7] These include nausea and vomiting. In one instance, a subject experienced moderate nausea and vomiting.[6] Dizziness and euphoria have also been observed, although their incidence was higher in the placebo-treated groups.[1]

Q3: Were any serious adverse events (SAEs) reported in the this compound Phase 2 trials?

A3: No serious adverse events were reported in the Phase 2 clinical trials of this compound.[1][8]

Troubleshooting Guides for Adverse Event Management

This section provides step-by-step guidance for managing specific adverse events that may be encountered during this compound research.

Management of Nausea and Vomiting

Nausea and vomiting are the most commonly reported adverse events associated with this compound. Prompt and effective management is crucial for participant comfort and study integrity.

1.1. Initial Assessment:

  • Question: Has the research participant reported nausea or experienced vomiting?

  • Action:

    • Immediately assess the severity and frequency of the symptoms using a validated scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

    • Inquire about the onset and duration of the symptoms in relation to this compound administration.

    • Document all observations meticulously in the participant's case report form (CRF).

1.2. Immediate Non-Pharmacological Interventions:

  • Question: Are non-pharmacological interventions appropriate at this stage?

  • Action:

    • Offer the participant sips of clear fluids (e.g., water, clear broth) to maintain hydration.

    • Suggest resting in a comfortable, quiet, and well-ventilated room.

    • Advise avoiding strong odors and greasy or spicy foods.

1.3. Pharmacological Intervention (if necessary):

  • Question: Do the symptoms persist or are they moderate to severe?

  • Action:

    • If nausea and/or vomiting persist or are rated as moderate to severe, consider the administration of an antiemetic medication as per the study protocol.

    • Consult the study's medical monitor or principal investigator to determine the most appropriate antiemetic and dosage.

    • Administer the selected antiemetic and continue to monitor the participant for relief and any potential side effects of the antiemetic.

1.4. Follow-up and Reporting:

  • Question: How should the event and its management be documented and reported?

  • Action:

    • Record all interventions (non-pharmacological and pharmacological) and the participant's response in the CRF.

    • Report the adverse event to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) in accordance with the protocol and regulatory requirements.

    • Continue to monitor the participant for any recurrence of symptoms.

Management of Dizziness

While less common and more frequent in placebo groups, dizziness can occur.

2.1. Initial Assessment:

  • Question: Has the research participant reported feeling dizzy or lightheaded?

  • Action:

    • Ensure the participant's immediate safety by having them sit or lie down to prevent falls.

    • Assess the nature of the dizziness (e.g., lightheadedness, spinning sensation) and its severity.

    • Measure and record the participant's vital signs, including blood pressure and heart rate, both while lying down and standing up (orthostatic vital signs).

2.2. Immediate Management:

  • Question: What immediate steps should be taken to alleviate the dizziness?

  • Action:

    • Encourage the participant to rest until the sensation subsides.

    • Ensure adequate hydration by offering fluids.

    • Advise the participant to avoid sudden changes in position.

2.3. Further Evaluation and Reporting:

  • Question: When is further medical evaluation required?

  • Action:

    • If dizziness is severe, persistent, or accompanied by other neurological symptoms (e.g., severe headache, blurred vision, weakness), a thorough medical evaluation by the study physician or a qualified healthcare professional is required.

    • Document the event, all assessments, interventions, and the participant's response in the CRF.

    • Report the adverse event as per the study protocol and regulatory guidelines.

Data Presentation

Table 1: Summary of Adverse Events in this compound Phase 2 Clinical Trial (Part A)
Adverse Event50 mg this compound Group100 mg this compound GroupPlacebo Group
Feeling High 10%30%75%
Nausea and Vomiting One case of moderate nausea and vomitingAll other adverse events were mild and transient-

Data from a 60-subject randomized, double-blind, placebo-controlled trial. Subjects were challenged with delta-9-tetrahydrocannabinol (THC).[6][9]

Table 2: Adverse Events in this compound Phase 2 Clinical Trial (Part B - Delayed Dosing)
Adverse Event10 mg this compound GroupPlacebo Group
Nausea/Vomiting Mild, with one case of moderate nausea/vomiting at 21 mg and 30 mg THC doses.Incidence of dizziness and euphoria was greater.
Dizziness Incidence was lower than in the placebo group.Incidence of dizziness and euphoria was greater.
Euphoria Incidence was lower than in the placebo group.Incidence of dizziness and euphoria was greater.

Data from delayed dosing cohorts where this compound or placebo was administered after a THC challenge.[1]

Experimental Protocols

Protocol 1: Administration of a Standard Antiemetic (Ondansetron)

Objective: To provide a standardized procedure for the administration of ondansetron for the management of moderate to severe nausea and vomiting.

Materials:

  • Ondansetron for injection (2 mg/mL)

  • Sterile syringe and needle

  • Alcohol swabs

  • Sharps container

  • Participant's medical chart and CRF

Procedure:

  • Verification: Confirm the order for ondansetron in the participant's chart, including the dose and route of administration, as prescribed by the study physician.

  • Participant Identification: Positively identify the research participant using at least two identifiers (e.g., name and date of birth).

  • Preparation:

    • Perform hand hygiene.

    • Draw up the prescribed dose of ondansetron into the sterile syringe.

    • Select an appropriate injection site (e.g., deltoid muscle for intramuscular injection, or a patent intravenous line).

    • Cleanse the injection site with an alcohol swab and allow it to air dry.

  • Administration:

    • Intramuscular (IM): Administer the injection into the selected muscle.

    • Intravenous (IV): Administer the injection slowly over 2 to 5 minutes through a patent IV line.

  • Post-Administration:

    • Dispose of the needle and syringe in a sharps container.

    • Monitor the participant for at least 15 minutes for any immediate adverse reactions to the medication.

    • Continue to assess the participant's nausea and vomiting to evaluate the effectiveness of the treatment.

  • Documentation: Record the date, time, dose, route of administration, and the participant's response to the medication in the CRF.

Mandatory Visualization

This compound Mechanism of Action: CB1 Receptor Antagonism

ANEB_001_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron THC THC (Agonist) CB1_Receptor CB1 Receptor THC->CB1_Receptor Binds & Activates ANEB_001 This compound (Antagonist) ANEB_001->CB1_Receptor Binds & Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Neurotransmitter_Vesicle Neurotransmitter Vesicle Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Release->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: this compound competitively blocks THC at the CB1 receptor.

Troubleshooting Workflow for Nausea and Vomiting

Nausea_Vomiting_Workflow Start Participant Reports Nausea or Vomiting Assess Assess Severity (e.g., CTCAE) Start->Assess Non_Pharm Implement Non-Pharmacological Interventions Assess->Non_Pharm Monitor_1 Monitor for Improvement Non_Pharm->Monitor_1 Evaluate Symptoms Persist or are Moderate/Severe? Monitor_1->Evaluate Pharm Administer Antiemetic per Protocol Evaluate->Pharm Yes Document Document in CRF and Report AE Evaluate->Document No Monitor_2 Monitor for Relief and Side Effects Pharm->Monitor_2 Monitor_2->Document End Resolution Document->End

Caption: Workflow for managing nausea and vomiting in this compound research.

References

Technical Support Center: ANEB-001 Effects and Methodological Pitfalls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of ANEB-001. The information is designed to address specific methodological pitfalls and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as selonabant, is a potent and selective CB1 receptor antagonist. Its primary mechanism of action is to competitively bind to the cannabinoid receptor type 1 (CB1) in the central nervous system, thereby blocking the effects of CB1 agonists like delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] By displacing THC from the CB1 receptor, this compound is being investigated for its potential to reverse the symptoms of acute cannabinoid intoxication (ACI).

Q2: What are the key subjective and objective endpoints used to measure the effects of this compound in THC challenge studies?

The efficacy of this compound in counteracting THC-induced effects is typically assessed using a combination of subjective and objective measures. Key endpoints include:

  • Visual Analog Scale (VAS) for "Feeling High": A subjective rating by participants on a scale to quantify their perceived level of intoxication.[1][3]

  • VAS for Alertness: A subjective measure of the participant's self-perceived level of alertness.[1][3]

  • Body Sway: An objective measure of postural stability, often assessed using a force platform or ataxiameter, to quantify THC-induced motor impairment.[1][3]

  • Heart Rate: An objective physiological measure, as THC is known to cause tachycardia.[1]

Q3: What were the key findings from the Phase 2 clinical trials of this compound?

Phase 2 clinical trials of this compound have demonstrated its potential to reverse the effects of THC. In these studies, this compound was shown to be well-tolerated and effective in reducing the subjective feeling of being high, improving alertness, and reducing body sway in healthy volunteers challenged with THC.[1][4] A notable finding was that a 10 mg dose of this compound was effective even when administered after the onset of THC-induced effects, suggesting its potential as a treatment for ACI.[4]

Troubleshooting Guides

This section provides guidance on common methodological pitfalls that may be encountered during the study of this compound's effects.

Issue 1: High Variability in Subjective Endpoint Data (e.g., VAS for "Feeling High")

Possible Causes:

  • Subject-Specific THC Sensitivity: Individuals exhibit significant variability in their response to THC due to factors like genetics, metabolism, and prior cannabis exposure.

  • Lack of Standardization in VAS Administration: Inconsistent instructions or environment during VAS assessments can introduce variability.

  • Placebo Effect/Expectancy: Participants' expectations about the effects of THC and this compound can influence their subjective ratings.

Troubleshooting Steps:

  • Thorough Subject Screening: Implement stringent inclusion/exclusion criteria to select for a more homogenous study population. Consider screening for prior cannabis use frequency.

  • Standardized Instructions: Provide clear and consistent instructions to all participants on how to use the VAS.

  • Controlled Environment: Conduct all assessments in a quiet, controlled environment to minimize external distractions.

  • Blinding Integrity: Ensure robust blinding of both participants and researchers to treatment allocation to minimize expectancy bias.[5]

Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship for this compound

Possible Causes:

  • Complex Pharmacokinetics of Oral THC: The absorption and metabolism of orally administered THC can be highly variable, leading to inconsistent plasma concentrations and, consequently, variable levels of intoxication to antagonize.

  • Ceiling Effect of this compound: It is possible that at the doses tested, this compound reaches a maximal effect, making it difficult to discern differences between higher dose levels.

  • Interaction with Food: The presence of food, particularly high-fat meals, can alter the absorption of both THC and this compound, impacting their pharmacokinetic profiles.

Troubleshooting Steps:

  • Standardized Fasting/Fed Conditions: Control for the effect of food by standardizing the prandial state of participants before dosing.

  • Pharmacokinetic Sampling: Collect frequent blood samples to correlate this compound and THC plasma concentrations with pharmacodynamic effects.

  • PK/PD Modeling: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between drug concentration and effect, which can help in optimizing dose selection for future studies.[6][7]

Issue 3: Unexpected Adverse Events, Particularly Psychiatric Symptoms

Possible Causes:

  • History of CB1 Receptor Antagonists: Previous CB1 receptor antagonists, such as rimonabant, were withdrawn from the market due to an increased risk of psychiatric adverse events, including depression and anxiety.[3][8] While this compound is suggested to have a different profile, this remains a critical area of observation.

  • Underlying Participant Vulnerability: Participants with a personal or family history of psychiatric disorders may be more susceptible to adverse neuropsychiatric effects.

  • Interaction with THC: The combination of a high dose of THC and a CB1 receptor antagonist could potentially unmask or exacerbate psychiatric symptoms in susceptible individuals.

Troubleshooting Steps:

  • Rigorous Psychiatric Screening: Exclude individuals with a history of significant psychiatric disorders or suicidal ideation.[9]

  • Careful Monitoring: Implement robust safety monitoring protocols, including regular psychiatric assessments throughout the study.

  • Dose Escalation Strategy: Employ a cautious dose-escalation design in early-phase trials to identify the minimum effective dose with the most favorable safety profile.

Data Presentation

Table 1: Summary of this compound Phase 2a Clinical Trial Data
ParameterPlacebo + THCThis compound (50 mg) + THCThis compound (100 mg) + THC
THC Dose 10.5 mg10.5 mg10.5 mg
Number of Subjects 202020
Mean Max VAS "Feeling High" (mm) ~60~20~20
Mean Change in Body Sway (mm) IncreaseDecreaseDecrease
Mean Change in Alertness (VAS) DecreaseIncreaseIncrease

Note: Data are approximate values derived from published study reports for illustrative purposes.

Table 2: Summary of this compound Phase 2b Clinical Trial Data (Selected Cohorts)
ParameterPlacebo + THCThis compound (10 mg) + THCThis compound (30 mg) + THC
THC Dose 21 mg21 mg21 mg
Number of Subjects 979
Reduction in VAS "Feeling High" vs. Placebo -SignificantSignificant
Reduction in Body Sway vs. Placebo -SignificantSignificant
Improvement in Alertness vs. Placebo -SignificantSignificant

Note: Data are summarized from published study reports.[1]

Experimental Protocols

Protocol: THC Challenge Study with this compound

1. Subject Selection:

  • Healthy adult volunteers (18-55 years old).

  • Occasional cannabis users (defined as use on average between once per month and three times per week).

  • Exclusion criteria: History of psychiatric illness, substance use disorder (other than occasional cannabis use), cardiovascular disease, or any clinically significant medical condition.[9]

2. Study Design:

  • Randomized, double-blind, placebo-controlled.

  • Participants are randomized to receive either this compound (at various doses) or a matching placebo.

  • Following administration of this compound or placebo, a standardized oral dose of THC is administered. In some protocols, this compound is administered after the THC challenge to assess its reversal effects.[4]

3. Dosing:

  • This compound: Oral capsules, with doses ranging from 10 mg to 100 mg in various cohorts.

  • THC: Oral administration, with doses typically ranging from 10.5 mg to 30 mg.

4. Assessments:

  • Pharmacokinetic (PK) Sampling: Blood samples are collected at predefined time points to determine the plasma concentrations of this compound and THC.

  • Pharmacodynamic (PD) Assessments:

    • Subjective Effects: Visual Analog Scales (VAS) for "Feeling High," "Alertness," and other relevant subjective states are administered at regular intervals.

    • Objective Effects: Body sway and heart rate are measured at baseline and at specified times post-dosing.

  • Safety Monitoring: Continuous monitoring for adverse events, with a particular focus on psychiatric symptoms.

Mandatory Visualizations

G cluster_0 THC Administration cluster_1 CB1 Receptor Signaling cluster_2 This compound Intervention THC THC CB1 CB1 Receptor THC->CB1 Agonist Binding Psychoactive_Effects Psychoactive Effects (e.g., 'Feeling High') CB1->Psychoactive_Effects Signal Transduction ANEB_001 This compound ANEB_001->CB1 Antagonist Binding (Blocks THC)

Caption: this compound Signaling Pathway

G cluster_0 Screening & Randomization cluster_1 Dosing cluster_2 Assessments cluster_3 Data Analysis Screening Subject Screening Randomization Randomization Screening->Randomization Dosing_ANEB This compound or Placebo Administration Randomization->Dosing_ANEB Dosing_THC THC Challenge Administration Dosing_ANEB->Dosing_THC PK_PD_Assessments PK & PD Assessments (VAS, Body Sway, HR) Dosing_THC->PK_PD_Assessments Safety_Monitoring Safety Monitoring PK_PD_Assessments->Safety_Monitoring Analysis Data Analysis Safety_Monitoring->Analysis G Data_Variability High Data Variability? Subjective_Endpoints Subjective Endpoints? Data_Variability->Subjective_Endpoints Yes PK_Variability PK Variability? Data_Variability->PK_Variability Yes Standardization Standardize Instructions & Environment Subjective_Endpoints->Standardization Blinding Ensure Blinding Integrity Subjective_Endpoints->Blinding Control_Food Control Prandial State PK_Variability->Control_Food PK_PD_Model Utilize PK/PD Modeling PK_Variability->PK_PD_Model

References

Technical Support Center: ANEB-001 and THC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed information for researchers, scientists, and drug development professionals on the pharmacokinetic interactions between food, Δ9-tetrahydrocannabinol (THC), and the CB1 receptor antagonist, ANEB-001.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, small molecule that functions as a competitive antagonist at the human cannabinoid receptor type 1 (CB1).[1][2] The psychoactive effects of THC are primarily mediated through its agonist activity at CB1 receptors in the brain.[3][4] this compound is designed to treat acute cannabinoid intoxication (ACI) by binding to the CB1 receptor, thereby blocking or displacing THC and reversing its effects.[3] Clinical trials have shown that this compound can rapidly reverse key symptoms of ACI.[1][5]

Q2: What is the general effect of food on the pharmacokinetics of orally administered THC?

A2: Food, particularly a high-fat meal, significantly alters the pharmacokinetics of orally administered THC. The primary effects are:

  • Increased Bioavailability: A high-fat meal can increase the total exposure (AUC or Area Under the Curve) of THC by approximately 2.9-fold.[6]

  • Delayed Onset: The time to reach maximum plasma concentration (Tmax) is significantly delayed. This delay can be around 4 hours on average.[6]

  • Variable Peak Concentration (Cmax): The effect on the maximum plasma concentration is not consistent across studies, with some reporting no significant alteration.[6][7]

Q3: Why does a high-fat meal increase the absorption of oral THC?

A3: THC is a highly lipophilic (fat-soluble) compound, which leads to poor absorption in the aqueous environment of the gastrointestinal tract and extensive first-pass metabolism in the liver.[8][9] A high-fat meal enhances THC absorption through two primary mechanisms:

  • Increased Lymphatic System Absorption: The presence of dietary fats stimulates the formation of chylomicrons, which can incorporate THC and allow it to be absorbed through the intestinal lymphatic system. This pathway bypasses the liver, thus avoiding extensive first-pass metabolism.[6]

  • Delayed Gastric Emptying: High-fat meals slow the rate at which the stomach empties its contents into the small intestine, providing a longer window for the dissolution and absorption of THC.[10]

Q4: How does food impact the onset and duration of THC's effects?

A4: By delaying the Tmax, a high-fat meal slows the onset of THC's psychoactive effects.[6] However, because the overall absorption (AUC) is increased and clearance may be reduced, the effects can be more pronounced and have a longer duration compared to taking THC on an empty stomach.[10][11]

Q5: Did the presence of food affect the efficacy of this compound in clinical trials?

A5: Yes, the presence of food was a factor considered in the this compound Phase 2 clinical trials. In a cohort that received a high-fat meal before the THC challenge, the absorption of THC was delayed, and its effects were blunted.[1][5] Despite these changes in THC's profile, a 10 mg dose of this compound was still able to significantly reduce the subjective "feeling high" score in these fed subjects (p=0.0030).[1][5][12] This suggests that this compound is effective even when THC pharmacokinetics are altered by food.

Troubleshooting Guides

Issue 1: We are observing high inter-subject variability in THC plasma concentrations in our fed-state experiments. What are the potential causes?

Potential Causes & Solutions:

  • Meal Standardization: The composition of the meal, especially its fat and calorie content, is a critical variable.

    • Recommendation: Standardize the meal for all subjects. The FDA recommends a high-fat, high-calorie test meal (approx. 800-1000 calories, with 50-65% from fat) for food-effect studies.[13] Ensure all subjects consume the meal within a specified timeframe (e.g., 30 minutes) before drug administration.[13]

  • Timing of Dosing: The interval between meal completion and drug administration must be consistent.

    • Recommendation: Administer the drug at a fixed time point after the start of the meal for all subjects, as specified in your protocol (e.g., 30 minutes after the start of the meal).[13]

  • Subject Physiology: Inherent differences in subjects' gastrointestinal motility, liver enzyme activity (CYP2C9, CYP3A4), and metabolism can contribute to variability.[6]

    • Recommendation: While harder to control, ensure your study population is well-defined. Consider genotyping for common polymorphisms in relevant CYP enzymes if variability is a primary endpoint. A crossover study design, where each subject serves as their own control, is highly recommended to minimize inter-subject variability.[7][13]

Issue 2: In our clinical study, subjects in the "fed" arm report a delayed and sometimes less intense initial effect from oral THC compared to the "fasted" arm, even at the same dose. How should we interpret this?

Interpretation & Protocol Considerations:

  • Pharmacokinetic Correlation: This observation aligns with published data. The delayed Tmax caused by food means it takes longer for THC to reach peak concentrations in the blood, resulting in a slower onset of action.[6] The "blunted" initial effect could be due to a lower or similar Cmax spread over a longer time.

  • Subjective Endpoint Timing: Your pharmacodynamic assessments (e.g., questionnaires, cognitive tests) may need to be adjusted.

    • Recommendation: Ensure your sampling schedule for subjective effects is long enough to capture the delayed peak effect in the fed state. Assessments should extend for several hours post-administration to fully characterize the duration of effect, which may be prolonged in the fed state.

Data Presentation: Pharmacokinetic Parameters

Table 1: Summary of High-Fat Meal Effect on Oral THC and Metabolite Pharmacokinetics (Data compiled from representative studies. Absolute values are dose- and formulation-dependent; fold-changes are indicative.)

ParameterAnalyteFasted State (Typical Profile)Fed State (High-Fat Meal)Key ObservationCitation
Tmax (Time to Peak)THC1 - 2.5 hours4 - 6 hoursSignificantly Delayed[6][7]
11-OH-THC1 - 2.5 hours4 - 6 hoursSignificantly Delayed[7]
AUC (Total Exposure)THCLow~2.9-fold IncreaseMarkedly Increased Bioavailability[6]
11-OH-THCLow~1.3 to 1.5-fold IncreaseModerately Increased[7][10]
Cmax (Peak Conc.)THCVariableUnaffected or Slightly LowerGenerally not significantly increased[6][7]
Cl/F (Apparent Clearance)THCBaselineReducedSlower elimination from the body[7]

Experimental Protocols

Protocol 1: Crossover Food-Effect Study on Oral THC Pharmacokinetics

  • Objective: To determine the effect of a high-fat meal on the rate and extent of absorption of an oral THC formulation.

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover study.[7][13]

  • Population: Healthy adult volunteers.

  • Methodology:

    • Randomization: Subjects are randomly assigned to one of two treatment sequences (Fed then Fasted, or Fasted then Fed).

    • Fasted Treatment: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of the THC product with a standard volume of water (e.g., 240 mL). No food is permitted for at least 4 hours post-dose.[13]

    • Fed Treatment: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal over 30 minutes. The THC product is administered 30 minutes after the start of the meal with a standard volume of water.[13]

    • Washout Period: A sufficient washout period (e.g., 3-7 days) separates the two treatment periods to ensure complete drug elimination.

    • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours post-dose) in each period.

    • Analysis: Plasma is analyzed for THC and its major metabolite, 11-OH-THC, using a validated LC-MS/MS method.[14] Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using noncompartmental analysis.[7]

Protocol 2: this compound Phase 2 Efficacy Trial with Food-Effect Cohort

  • Objective: To evaluate the efficacy of this compound in reversing the symptoms of acute cannabinoid intoxication (ACI) following a THC challenge, including in a fed state.[5]

  • Study Design: Randomized, double-blind, placebo-controlled trial with multiple cohorts, including a specific food-effect cohort.[1]

  • Population: Healthy adult volunteers tolerant to THC effects.

  • Methodology (Food-Effect Cohort):

    • Fed State: Subjects consume a standardized high-fat meal prior to the THC challenge.[5]

    • THC Challenge: Subjects receive a single oral challenge dose of THC (e.g., 30 mg).[5]

    • This compound Administration: At a specified time point (e.g., 1 hour after the THC challenge), subjects receive a single oral dose of this compound (e.g., 10 mg) or a matching placebo.[1][5]

    • Pharmacodynamic Assessments: Key symptoms of ACI are measured at baseline and repeatedly post-treatment. The primary endpoint is often the Visual Analog Scale (VAS) for "Feeling High."[1][15] Other measures include VAS for alertness, body sway, and heart rate.[5][15]

    • Safety Monitoring: Subjects are monitored for adverse events throughout the trial.

    • Analysis: The effect of this compound versus placebo on the pharmacodynamic endpoints is analyzed using appropriate statistical methods (e.g., mixed-effects model repeated measures).[12]

Visualizations: Pathways and Workflows

THCMetabolism Figure 1: Oral THC Absorption and Metabolism Pathways cluster_GI Gastrointestinal Tract cluster_Absorption Absorption Pathways cluster_Metabolism Metabolism & Distribution Oral THC Oral THC GI Lumen Lymphatic System Lymphatic System (Bypasses Liver) GI Lumen->Lymphatic System Fed State (High-Fat Meal) Portal Vein Portal Vein (To Liver) Liver Liver (First-Pass Metabolism) CYP2C9, CYP3A4 Portal Vein->Liver Systemic Circulation Systemic Circulation Lymphatic System->Systemic Circulation Increased THC Liver->Systemic Circulation Metabolites (11-OH-THC) + Reduced THC Brain Brain (CB1 Receptors) Systemic Circulation->Brain Psychoactive Effects

Figure 1: Oral THC Absorption and Metabolism Pathways

ANEB001_MoA Figure 2: this compound Mechanism of Action at the CB1 Receptor cluster_thc THC Action cluster_aneb This compound Intervention THC THC (Agonist) CB1 CB1 Receptor THC->CB1 Binds & Activates ANEB This compound (Antagonist) ANEB->CB1 Competitively Binds & Blocks Effect Psychoactive Effects (Intoxication) CB1->Effect NoEffect Effects Blocked / Reversed CB1->NoEffect

Figure 2: this compound Mechanism of Action at the CB1 Receptor

FoodEffectWorkflow Figure 3: Experimental Workflow for a Crossover Food-Effect Study cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) start Screen & Enroll Healthy Volunteers randomize Randomize into Two Sequences start->randomize seqA1 Sequence A: Overnight Fast -> Dose randomize->seqA1 Group 1 seqB1 Sequence B: Overnight Fast -> High-Fat Meal -> Dose randomize->seqB1 Group 2 pk1 Serial PK Blood Sampling seqA1->pk1 seqB1->pk1 washout Washout Period pk1->washout seqA2 Sequence A: Overnight Fast -> High-Fat Meal -> Dose washout->seqA2 seqB2 Sequence B: Overnight Fast -> Dose washout->seqB2 pk2 Serial PK Blood Sampling seqA2->pk2 seqB2->pk2 analysis Analyze PK Parameters (Fed vs. Fasted) pk2->analysis

Figure 3: Experimental Workflow for a Crossover Food-Effect Study

References

Validation & Comparative

Comparative Efficacy of ANEB-001 and Other CB1 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the efficacy of ANEB-001, a novel CB1 receptor antagonist, with other notable antagonists in its class. This document synthesizes available experimental data, details methodologies from key clinical trials, and visualizes relevant biological pathways and experimental workflows.

This compound is a competitive antagonist of the human cannabinoid receptor type 1 (CB1) being developed for the treatment of acute cannabinoid intoxication (ACI).[1][2] Its efficacy has been evaluated in a Phase 2 clinical trial (NCT05282797) where it demonstrated a significant ability to reverse the psychotropic effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][3][4] This guide contrasts the performance of this compound with earlier-generation CB1 receptor antagonists, such as Rimonabant, Taranabant, and Surinabant, which were primarily investigated for weight management and metabolic disorders but were ultimately withdrawn or discontinued due to significant psychiatric adverse effects.

Mechanism of Action: CB1 Receptor Antagonism

CB1 receptors, predominantly expressed in the brain, are a key component of the endocannabinoid system and mediate the psychoactive effects of cannabinoids like THC. Antagonists at this receptor block the binding of agonists such as THC, thereby preventing or reversing their downstream signaling effects. This mechanism is the basis for the therapeutic potential of these compounds in conditions like ACI.

CB1 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron THC THC / Endocannabinoid CB1R CB1 Receptor THC->CB1R Activates Gi Gi/o Protein CB1R->Gi Activates ANEB_001 This compound (Antagonist) ANEB_001->CB1R Blocks AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Modulates Ca_channel->Neurotransmitter Reduced Influx -> Reduced Release K_channel->Neurotransmitter Increased Efflux -> Hyperpolarization

CB1 Receptor Signaling Pathway

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data from clinical trials of this compound and other CB1 receptor antagonists in THC challenge studies. It is important to note that these data are from separate studies with different designs, and direct head-to-head comparisons are not available.

Table 1: Efficacy of this compound in a Phase 2 THC Challenge Study

EndpointTHC DoseThis compound DoseOutcomep-value
"Feeling High" (VAS) 30 mg10 mgStatistically significant reduction<0.0001
Alertness (VAS) 30 mg10 mgStatistically significant improvement0.0042
Body Sway 30 mg10 mgStatistically significant reduction0.0196
"Feeling High" (VAS) 10.5 mg50 mg & 100 mgSignificant, robust, and sustained reduction<0.0001
Alertness (VAS) 10.5 mg50 mg & 100 mgStatistically significant improvement<0.01

Data sourced from Anebulo Pharmaceuticals Phase 2 clinical trial (NCT05282797) press releases and publications.[1][3][4]

Table 2: Efficacy of Other CB1 Receptor Antagonists in THC Challenge Studies

AntagonistTHC AdministrationKey Findings
Rimonabant Smoked cannabis (2.78% THC)40 mg daily dose significantly reduced cannabis-induced tachycardia. Attenuated subjective "high" after 8 days but not 15 days of treatment.
Surinabant Intravenous THC20 mg and 60 mg doses inhibited THC-induced effects on heart rate, body sway, and "feeling high" to a similar degree.

Note: The experimental conditions for these studies differ significantly from the this compound trial, particularly in the route of THC administration and the dosing regimen of the antagonist.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy.

This compound Phase 2 Clinical Trial (NCT05282797)

This randomized, double-blind, placebo-controlled study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers subjected to a THC challenge.[1][3]

  • Participants: Healthy adult occasional cannabis users.[1]

  • Study Design: The trial consisted of two parts.

    • Part A: Evaluated the protective effects of single oral doses of 50 mg or 100 mg of this compound when co-administered with a 10.5 mg oral dose of THC.[5]

    • Part B: Employed an adaptive design to investigate various oral THC challenge doses (21 mg, 30 mg, or 40 mg) and lower this compound doses (10 mg or 30 mg). This part also examined the effect of delayed this compound administration (one hour after THC challenge).[5]

  • Key Endpoints:

    • Visual Analog Scale (VAS) for "Feeling High" and "Alertness".

    • Objective measures of intoxication such as body sway and heart rate.[1][3]

  • Safety Assessments: Continuous observation for 24 hours and a follow-up at 7 to 14 days post-treatment.[4]

cluster_aneb This compound Phase 2 Trial Workflow cluster_parta cluster_partb Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization PartA Part A (Co-administration) Randomization->PartA PartB Part B (Dose-ranging & Delayed Dosing) Randomization->PartB Endpoint Endpoint Assessment (VAS, Body Sway, Heart Rate) PartA->Endpoint PartB->Endpoint FollowUp Safety Follow-up Endpoint->FollowUp THC_A 10.5mg THC ANEB_A 50/100mg this compound or Placebo THC_B 21/30/40mg THC ANEB_B 10/30mg this compound or Placebo (Delayed)

This compound Phase 2 Trial Workflow
Rimonabant THC Challenge Study

  • Participants: Male cannabis users.

  • Study Design: A randomized, double-blind, parallel-group design. Participants received either a daily 40 mg oral dose of rimonabant for 15 days, a single 90 mg oral dose of rimonabant on day 15 after 14 days of placebo, or a placebo for 15 days.

  • THC Challenge: Participants smoked a cannabis cigarette (2.78% THC) two hours after medication on days 8 and 15.

  • Key Endpoints: Subjective effects measured by VAS and the Addiction Research Center Inventory (marijuana scale), and heart rate.

Safety and Tolerability

A critical point of differentiation for this compound is its safety profile. In the Phase 2 trial, this compound was well-tolerated with no serious adverse events reported.[4] In contrast, the development of Rimonabant, Taranabant, and Surinabant was halted due to severe psychiatric side effects, including anxiety, depression, and suicidal ideation, which were observed during clinical trials for obesity and smoking cessation. These adverse events have been a major impediment to the therapeutic use of first-generation CB1 receptor antagonists.

Conclusion

This compound has demonstrated promising efficacy in reversing the key symptoms of acute cannabinoid intoxication in a well-controlled clinical setting. The available data suggests a favorable safety profile, a significant advantage over older CB1 receptor antagonists that were plagued by psychiatric side effects. While direct comparative trials are lacking, the robust data from the this compound Phase 2 THC challenge study provides a strong foundation for its continued development as a potential first-in-class treatment for ACI. Future research, including Phase 3 trials, will be crucial to further establish the comparative efficacy and safety of this compound.

References

ANEB-001: Validating Antagonistic Properties in Novel Models for Acute Cannabinoid Intoxication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ANEB-001's performance in mitigating the effects of acute cannabinoid intoxication (ACI), with a focus on its antagonistic properties validated in recent clinical models. As the incidence of ACI rises, driven by the increasing availability and potency of cannabis products, the need for an effective and targeted treatment is paramount. This compound, a potent and selective CB1 receptor antagonist, has emerged as a promising candidate to address this unmet medical need.

Currently, there are no FDA-approved pharmacological treatments for ACI, with patient management being primarily supportive and symptom-driven. This landscape underscores the significance of this compound's development and the robust clinical data supporting its efficacy and safety.

Comparative Performance of this compound

This compound's efficacy has been demonstrated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT05282797), which employed a human challenge model. In this model, healthy volunteers were administered an oral dose of delta-9-tetrahydrocannabinol (THC) to induce symptoms of ACI, followed by treatment with either this compound or a placebo. The primary comparator for this compound in these studies is, therefore, placebo, reflecting the absence of an approved alternative.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the Phase 2 clinical trial, demonstrating this compound's ability to reverse the psychotropic and physiological effects of THC.

Table 1: Effect of this compound on Subjective "Feeling High" (Visual Analog Scale - VAS)

THC Challenge DoseThis compound DoseMean Reduction in VAS "Feeling High" vs. Placebop-value
10.5 mg50 mgStatistically Significant<0.0001
10.5 mg100 mgStatistically Significant<0.0001
30 mg10 mgStatistically Significant<0.0001

Table 2: Effect of this compound on Alertness (Visual Analog Scale - VAS)

THC Challenge DoseThis compound DoseMean Improvement in VAS "Alertness" vs. Placebop-value
10.5 mg50 mgStatistically Significant<0.01
10.5 mg100 mgStatistically Significant<0.01
30 mg10 mgStatistically Significant0.0042

Table 3: Effect of this compound on Postural Stability (Body Sway)

THC Challenge DoseThis compound DoseMean Reduction in Body Sway vs. Placebop-value
30 mg10 mgStatistically Significant0.0196

Comparison with Other Alternatives

As of late 2025, there are no FDA-approved medications for the treatment of ACI. The standard of care is supportive, focusing on monitoring the patient and managing symptoms such as anxiety or psychosis with benzodiazepines or antipsychotics, which do not address the underlying cause of intoxication.

Several other CB1 receptor antagonists have been developed for other indications, such as obesity (e.g., Rimonabant), but were withdrawn from the market or had their development halted due to significant psychiatric side effects with chronic use. These agents are not considered viable alternatives for ACI.

Other compounds, such as Cannabidiol (CBD) and Tetrahydrocannabivarin (THCV), have been suggested to have potential modulatory effects on THC's action. However, their efficacy and safety for treating ACI have not been established in rigorous clinical trials, and they are not in active development for this indication.

In this context, this compound is unique as it is being specifically developed as a single-dose, acute treatment for ACI, with a growing body of clinical evidence supporting its favorable risk-benefit profile.

Signaling Pathway and Mechanism of Action

This compound is a competitive antagonist of the cannabinoid receptor type 1 (CB1). The primary psychoactive effects of cannabis are mediated by the binding of THC, a partial agonist, to CB1 receptors in the central nervous system. By competitively binding to these same receptors, this compound displaces THC and prevents its agonistic activity, thereby reversing the symptoms of intoxication.

G cluster_0 Normal State cluster_1 Acute Cannabinoid Intoxication cluster_2 Treatment with this compound CB1_Receptor CB1 Receptor Endocannabinoids Endocannabinoids Endocannabinoids->CB1_Receptor Basal Activity THC THC (Agonist) CB1_Receptor_Active CB1 Receptor (Activated) THC->CB1_Receptor_Active Binds and Activates CB1_Receptor_Blocked CB1 Receptor (Blocked) THC->CB1_Receptor_Blocked Displaced Symptoms Psychoactive Effects (Feeling High, Impaired Cognition, etc.) CB1_Receptor_Active->Symptoms ANEB_001 This compound (Antagonist) ANEB_001->CB1_Receptor_Blocked Competitively Binds and Blocks Reversal Reversal of Symptoms CB1_Receptor_Blocked->Reversal

Caption: this compound Mechanism of Action.

Experimental Protocols

The validation of this compound's antagonistic properties was conducted through a meticulously designed Phase 2 clinical trial (NCT05282797). The key methodologies are detailed below.

Study Design

A randomized, double-blind, placebo-controlled, sequential-group study conducted in healthy, occasional cannabis users. The study consisted of multiple parts (A, B, and C) to evaluate different dose levels of this compound and THC, as well as the timing of administration.

Key Inclusion and Exclusion Criteria
  • Inclusion: Healthy males and females aged 18-55 years, with a body mass index (BMI) between 18.5 and 30 kg/m ², and occasional cannabis users.

  • Exclusion: History of substance use disorder (other than nicotine), significant psychiatric or medical conditions, positive drug screen for substances other than THC at baseline, and pregnancy or lactation.

THC Challenge Model
  • Administration: A single oral dose of THC was administered to induce symptoms of ACI. The THC was formulated in a standardized medium to ensure consistent bioavailability.

  • Dose Ranging: The study utilized a dose-escalation design for the THC challenge, with doses ranging from 10.5 mg to 60 mg across different cohorts, to model varying degrees of intoxication.

Intervention
  • This compound Administration: A single oral dose of this compound or a matching placebo was administered.

  • Dose Ranging: Doses of this compound ranged from 10 mg to 100 mg to determine the optimal dose for reversing THC's effects.

  • Timing: In some cohorts, this compound was administered one hour after the THC challenge to evaluate its efficacy in reversing established symptoms of intoxication.

Efficacy and Safety Assessments
  • Visual Analog Scales (VAS): Subjective effects, including "feeling high" and "alertness," were measured using a 100-mm VAS at multiple time points post-dosing.

  • Postural Stability: Body sway was objectively measured to assess changes in balance and coordination.

  • Cardiovascular Monitoring: Heart rate and blood pressure were monitored throughout the study.

  • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profiles of this compound and THC.

  • Safety Monitoring: Adverse events were monitored and recorded throughout the study duration.

Statistical Analysis

The primary and secondary endpoints were analyzed using a mixed-effect model for repeated measures (MMRM) to assess the treatment effect over time. An analysis of covariance (ANCOVA) was also used, with the baseline value as a covariate.

Experimental Workflow

The following diagram illustrates the general workflow for a participant in the this compound Phase 2 clinical trial.

G Screening Screening and Informed Consent Baseline Baseline Assessments (Vitals, Drug Screen) Screening->Baseline Randomization Randomization (this compound or Placebo) Baseline->Randomization THC_Challenge Oral THC Challenge Randomization->THC_Challenge Dosing Dosing (this compound or Placebo) THC_Challenge->Dosing Assessments Post-Dose Assessments (VAS, Body Sway, Vitals, PK) Dosing->Assessments Monitoring 24-hour Monitoring Assessments->Monitoring Follow_up Follow-up Visit Monitoring->Follow_up End End of Study Follow_up->End

ANEB-001 vs. Supportive Care for Acute Cannabinoid Intoxication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ANEB-001, an investigational antagonist of the cannabinoid type 1 (CB1) receptor, and supportive care, the current standard of treatment for acute cannabinoid intoxication (ACI). The information presented is intended to offer an objective overview based on available preclinical and clinical data.

Executive Summary

Acute cannabinoid intoxication is a growing public health concern, with an increasing number of emergency department visits. While supportive care has been the mainstay of treatment, focusing on symptom management, this compound is being developed as a specific antidote to reverse the effects of THC, the primary psychoactive component of cannabis. This guide will delve into the mechanisms of action, clinical efficacy, and experimental protocols for both approaches.

Mechanism of Action

This compound: This investigational drug is a small molecule that acts as a competitive antagonist at the CB1 receptor.[1][2] By binding to this receptor, this compound displaces THC, thereby blocking its psychoactive effects.[1] The overstimulation of the CB1 receptor by cannabinoids like THC is the primary cause of the psychotropic symptoms associated with ACI.[1][3]

Supportive Care: This approach does not target the CB1 receptor directly. Instead, it focuses on managing the symptoms of ACI until the effects of the cannabinoids subside.[4][5] This includes monitoring vital signs, providing a calm and safe environment, and administering medications to treat specific symptoms like anxiety, agitation, or psychosis.[2][4]

cluster_0 Cannabinoid Signaling Pathway cluster_1 This compound Intervention THC THC CB1R CB1 Receptor THC->CB1R Agonist Binding Blocked_CB1R CB1 Receptor (Blocked) THC->Blocked_CB1R Binding Prevented Psychoactive_Effects Psychoactive Effects (e.g., 'Feeling High', Impaired Cognition) CB1R->Psychoactive_Effects Activates ANEB_001 This compound ANEB_001->Blocked_CB1R Antagonist Binding No_Effects Reversal of Psychoactive Effects Blocked_CB1R->No_Effects Inhibits Activation

Figure 1: Mechanism of Action of this compound.

Clinical Efficacy and Data Presentation

This compound

The efficacy of this compound in reversing the symptoms of ACI has been evaluated in a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT05282797) in healthy volunteers challenged with oral THC.[1][6][7]

Table 1: Summary of this compound Phase 2 Clinical Trial Results

EndpointTHC Challenge DoseThis compound DoseOutcomep-value
Visual Analog Scale (VAS) "Feeling High" 10.5 mg50 mg10% of subjects reported feeling high vs. 75% in placebo group< 0.001[8]
10.5 mg100 mg30% of subjects reported feeling high vs. 75% in placebo group< 0.001[8]
30 mg10 mgStatistically significant reduction in VAS "Feeling High"< 0.0001[6][9]
VAS Alertness 30 mg10 mgStatistically significant improvement in VAS Alertnessp=0.0042[6][9]
Body Sway 30 mg10 mgStatistically significant reduction in body swayp=0.0196[6][9]
Heart Rate 21 mg or 30 mg (pooled)10 mgStatistically significant reduction in heart ratep=0.0125[9]

Data is derived from press releases and public statements by Anebulo Pharmaceuticals.

Supportive Care

Supportive care is the established standard of care for ACI; however, there is a lack of prospective, controlled clinical trials that quantify its efficacy using the same metrics as the this compound trial. Treatment is tailored to the individual patient's symptoms.[4][5] The primary goal is to ensure the patient's safety and comfort until the intoxication resolves.

Table 2: Components and Expected Outcomes of Supportive Care

InterventionTarget Symptom(s)Expected OutcomeQuantitative Data Availability
Observation and Monitoring All symptomsPatient safety, detection of any deteriorationNot applicable
Quiet, calm environment Anxiety, paranoia, agitationReduction in psychomotor agitation and anxietyNot typically measured quantitatively in a standardized manner
Reassurance Anxiety, paranoiaAlleviation of psychological distressNot typically measured quantitatively in a standardized manner
Benzodiazepines (e.g., lorazepam) Severe anxiety, agitation, panic attacksSedation and reduction of anxietyLimited; primarily based on clinical experience and case reports[1][4]
Antipsychotics (e.g., haloperidol, olanzapine) Psychosis, severe agitationReduction of psychotic symptoms and agitationLimited; primarily based on clinical experience and case reports[5]
Antiemetics (e.g., ondansetron) Nausea, vomitingReduction or cessation of nausea and vomitingEfficacy is established for nausea and vomiting in general, but specific data for ACI is limited[10]
Intravenous fluids Dehydration (due to vomiting)Restoration of hydration and electrolyte balanceStandard clinical practice; outcomes are monitored through vital signs and lab tests[11]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT05282797)

This study was a randomized, double-blind, placebo-controlled trial conducted in healthy adult occasional cannabis users.[7][12]

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in reversing the effects of a THC challenge.[6]

  • Study Design: The trial consisted of two parts.

    • Part A: Subjects were challenged with a single oral dose of 10.5 mg THC and then treated with single oral doses of 50 mg this compound, 100 mg this compound, or a placebo.[7][8]

    • Part B: This part had an adaptive design with cohorts receiving higher THC challenge doses (up to 30 mg) and varying doses of this compound, including delayed administration to assess the reversal of existing THC effects.[6][9]

  • Inclusion Criteria: Healthy adults who were occasional cannabis users with a BMI between 18 and 30 kg/m2 and a minimum weight of 50 kg.[6]

  • Outcome Measures:

    • Primary: Visual Analog Scale (VAS) for "Feeling High".[8]

    • Secondary: VAS for alertness, body sway, and changes in heart rate.[8]

  • Safety Assessments: Monitoring of adverse events, vital signs, and other safety parameters for 24 hours post-dosing.[7]

Supportive Care Protocol (Typical Clinical Management)

There is no single, standardized protocol for supportive care in ACI, as treatment is guided by the patient's clinical presentation. However, a general workflow can be described.

start Patient Presents with Acute Cannabinoid Intoxication assessment Initial Assessment (Vital Signs, Mental Status) start->assessment supportive Provide Supportive Care (Quiet Room, Reassurance) assessment->supportive observe Observation and Continuous Monitoring supportive->observe mild_symptoms Mild to Moderate Symptoms (Anxiety, Nausea) observe->mild_symptoms If severe_symptoms Severe Symptoms (Agitation, Psychosis) observe->severe_symptoms If resolution Symptoms Resolve observe->resolution When mild_symptoms->observe symptomatic_tx Administer Symptomatic Treatment (e.g., Benzodiazepines, Antiemetics) severe_symptoms->symptomatic_tx symptomatic_tx->observe discharge Discharge resolution->discharge

Figure 2: Supportive Care Workflow for Acute Cannabinoid Intoxication.

Conclusion

This compound represents a targeted therapeutic approach to acute cannabinoid intoxication by directly antagonizing the CB1 receptor. Clinical data from the Phase 2 trial suggests that it can rapidly and significantly reverse the key psychotropic effects of THC. Supportive care, the current standard of treatment, is focused on managing symptoms and ensuring patient safety. While effective in most cases, it does not directly counteract the pharmacological effects of cannabinoids. A direct quantitative comparison of efficacy is challenging due to the lack of standardized, controlled studies for supportive care using metrics comparable to those in the this compound trials. The development of this compound could offer a significant advancement in the management of ACI, particularly in cases of severe intoxication or in vulnerable populations. Further research, including pivotal trials, will be crucial to fully establish the clinical utility and safety profile of this compound.

References

A Comparative Analysis of ANEB-001 and Other Therapeutic Strategies for Acute Cannabinoid Intoxication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ANEB-001, a novel pharmacotherapy for Acute Cannabinoid Intoxication (ACI), with other potential treatment modalities. The content is based on currently available clinical trial data and scientific literature, offering an objective overview for researchers, scientists, and professionals in the field of drug development.

Introduction to Acute Cannabinoid Intoxication (ACI)

Acute cannabinoid intoxication, resulting from the excessive consumption of tetrahydrocannabinol (THC), is an increasing cause of emergency department visits.[1] Symptoms can range from mild anxiety and paranoia to more severe effects such as psychosis, hallucinations, and significant psychomotor impairment.[1][2] Currently, there are no FDA-approved specific antidotes for ACI, and the standard of care is primarily supportive, focusing on managing symptoms as they arise.[3][4][5][6]

This compound: A Targeted Therapeutic Approach

This compound is a potent, orally bioavailable small molecule that acts as a competitive antagonist of the cannabinoid type 1 (CB1) receptor.[7][8][9] By blocking the CB1 receptor, this compound is designed to directly counteract the psychoactive effects of THC, addressing the root cause of ACI.[9]

Mechanism of Action of this compound

The primary psychoactive effects of cannabis are mediated by the binding of THC to CB1 receptors in the central nervous system. This compound competitively inhibits this interaction, thereby reducing the downstream signaling that leads to the symptoms of intoxication.

cluster_0 Normal Cannabinoid Intoxication Pathway cluster_1 This compound Intervention THC THC CB1 CB1 Receptor THC->CB1 Binds to Effects Psychoactive Effects (e.g., 'Feeling High,' Impaired Cognition) CB1->Effects Activates ANEB001 This compound ANEB001->CB1 Blocks

Caption: Signaling pathway of THC-induced psychoactive effects and this compound's mechanism of action.

Clinical Efficacy of this compound: Phase 2 Trial Data

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT05282797) evaluated the efficacy and safety of this compound in healthy volunteers challenged with oral THC.[2][7][8][9][10][11][12] The study consisted of two parts, Part A and Part B, which explored different doses of this compound and THC, as well as the timing of administration.[2][10]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the this compound Phase 2 trial.

Table 1: Efficacy of this compound in Reducing Subjective "Feeling High" Score (Visual Analog Scale)

Treatment GroupTHC DoseThis compound DosePercentage of Subjects Reporting "Feeling High"p-value vs. Placebo
Placebo10.5 mg-75%-
This compound10.5 mg50 mg10%< 0.001
This compound10.5 mg100 mg30%< 0.001
This compound (Delayed Dosing)30 mg10 mgStatistically Significant Reduction< 0.0001

Data sourced from multiple reports on the Phase 2a trial results.[12]

Table 2: Effect of this compound on Other Key ACI Symptoms (Delayed Dosing, 10 mg this compound vs. Placebo after 30 mg THC)

Outcome MeasureResultp-value
VAS "Feeling High"Statistically significant reduction< 0.0001
VAS "Alertness"Statistically significant improvement0.0042
Body SwayStatistically significant reduction0.0196

Data from the final analysis of Part B of the Phase 2 study.[12]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT05282797) Methodology

The study was a randomized, double-blind, placebo-controlled trial conducted in healthy adult volunteers.[10][11]

  • Part A: 60 subjects were randomized to receive a single oral dose of 50 mg this compound, 100 mg this compound, or placebo, co-administered with a 10.5 mg oral THC challenge.[7][8]

  • Part B: This part had an adaptive design with cohorts of up to 15 healthy adults to evaluate different doses of THC (up to 30 mg) and this compound (10 mg), including a delayed administration of this compound one hour after the THC challenge to assess its reversal effects.[2][12]

  • Inclusion Criteria: Healthy volunteers aged 18-45 with a history of occasional cannabis use.[11]

  • Exclusion Criteria: History of substance abuse (other than occasional cannabis), positive drug screen for other substances, and significant suicidal ideation.[11]

  • Primary Outcome Measures:

    • Visual Analog Scale (VAS) for "feeling high"

    • VAS for alertness

    • Body sway

    • Heart rate

Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization THC_Challenge Oral THC Challenge Randomization->THC_Challenge ANEB001_Dosing This compound or Placebo Dosing THC_Challenge->ANEB001_Dosing Co-administration or Delayed Dosing Assessments Pharmacodynamic & Safety Assessments ANEB001_Dosing->Assessments Analysis Data Analysis Assessments->Analysis

Caption: Experimental workflow for the this compound Phase 2 clinical trial.

Current Standard of Care and Other Potential ACI Treatments

In the absence of an approved antidote, the management of ACI is primarily supportive care.[3][4][5][6] This approach focuses on alleviating symptoms and ensuring patient safety. For severe agitation or psychosis, off-label medications may be used, although robust clinical evidence for their efficacy specifically in ACI is limited.

Table 3: Comparison of this compound with Other ACI Management Strategies

Treatment ApproachMechanism of ActionLevel of Evidence in ACIKey AdvantagesKey Disadvantages
This compound CB1 Receptor AntagonistPhase 2 Clinical Trial DataTargeted, rapid reversal of psychoactive effectsInvestigational drug, not yet FDA approved
Supportive Care Symptom management (e.g., reassurance, quiet environment)Standard of CareNon-invasive, generally safeDoes not shorten duration of intoxication, may be insufficient for severe cases
Benzodiazepines (e.g., Lorazepam) GABA-A Receptor AgonistLimited case reports and clinical experienceEffective for anxiety and agitationNon-specific, risk of respiratory depression, potential for dependence
Antipsychotics (e.g., Haloperidol) Dopamine D2 Receptor AntagonistLimited evidence, primarily for cannabis-induced psychosisMay manage psychotic symptomsNon-specific, potential for extrapyramidal side effects, limited evidence for ACI
Supportive Care

Supportive care for ACI involves placing the patient in a calm, quiet environment, providing reassurance, and monitoring vital signs.[5][6] This approach is suitable for mild to moderate intoxication.

Off-Label Pharmacotherapies
  • Benzodiazepines: These are sometimes used to manage severe anxiety or agitation associated with ACI.[6][13] However, their use is approached with caution due to the risk of central nervous system depression.[13]

  • Antipsychotics: In cases of cannabis-induced psychosis, antipsychotics like haloperidol may be considered.[3] However, a study on cannabis-induced psychotic disorder found olanzapine to be as effective as haloperidol with fewer extrapyramidal side effects.[14] The evidence for their use in the broader context of ACI is not well-established.

Conclusion

This compound represents a significant departure from the current standard of supportive care for Acute Cannabinoid Intoxication. Its targeted mechanism as a CB1 receptor antagonist has demonstrated a rapid and statistically significant reduction in the key symptoms of ACI in a Phase 2 clinical trial setting. While other pharmacological interventions are used off-label to manage specific symptoms like agitation and psychosis, they lack the targeted approach of this compound and are supported by a lower level of clinical evidence in the context of ACI. Further clinical development of this compound will be crucial in determining its definitive role in the management of this growing public health concern.

References

Benchmarking ANEB-001's safety profile against earlier generation CB1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of ANEB-001 versus earlier generation CB1 receptor antagonists, focusing on safety and tolerability for researchers, scientists, and drug development professionals.

The landscape of cannabinoid receptor 1 (CB1) antagonists has been fraught with challenges, primarily due to the severe psychiatric adverse effects that led to the withdrawal of the first-generation agents. However, the therapeutic potential of modulating the endocannabinoid system remains a significant area of interest. Anebulo Pharmaceuticals' this compound, a competitive CB1 antagonist, is emerging as a promising candidate with a notably improved safety profile, particularly in the context of treating acute cannabinoid intoxication (ACI). This guide provides a comparative overview of the safety of this compound against its predecessors, Rimonabant and Taranabant, supported by available clinical trial data.

Comparative Safety Profile of CB1 Antagonists

The primary concern with first-generation CB1 antagonists was their association with psychiatric adverse events. In contrast, this compound has demonstrated a favorable safety and tolerability profile in Phase 2 clinical trials. The following table summarizes the key safety findings for this compound compared to Rimonabant and Taranabant.

Adverse Event CategoryThis compoundRimonabantTaranabant
Psychiatric No clinically meaningful changes in mood observed.[1]Increased risk of depression, anxiety, and suicidal ideation.[2][3][4]Dose-related increases in psychiatric adverse events, including anxiety, depression, and irritability.[5][6]
Gastrointestinal Mild to moderate nausea and vomiting reported; one case of moderate nausea/vomiting.[7][8]Nausea was a frequent adverse effect.[9][2]Dose-related increases in gastrointestinal side effects, including nausea.[5][10]
Neurological Incidence of dizziness was greater in placebo-treated subjects compared to this compound treated subjects.[8][11]Headaches and dizziness were reported.[9]Dizziness was a reported adverse event.[10]
Overall Tolerability Generally well-tolerated with most adverse events being mild and transient.[7][11][12]Discontinuation due to adverse events was significant, particularly due to psychiatric events.[2]Development discontinued due to an unfavorable overall safety and efficacy profile.[5]

Mechanism of Action and Signaling Pathway

CB1 receptors are G-protein coupled receptors predominantly expressed in the brain and are involved in regulating a variety of physiological processes. The therapeutic and adverse effects of CB1 antagonists are directly related to their interaction with this signaling pathway.

CB1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_ligands Ligands CB1R CB1 Receptor AC Adenylate Cyclase CB1R->AC Gi/o K_channel K+ Channel CB1R->K_channel Activates cAMP cAMP AC->cAMP Inhibits PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Inhibits NT_release Neurotransmitter Release Ca_channel->NT_release Reduced Ca2+ Influx K_channel->NT_release K+ Efflux (Hyperpolarization) Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activate THC THC (Agonist) THC->CB1R Activate ANEB_001 This compound (Antagonist) ANEB_001->CB1R Block Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1R Block & Inactivate

Figure 1: Simplified CB1 Receptor Signaling Pathway and Ligand Interaction.

As a competitive antagonist, this compound blocks the CB1 receptor, preventing its activation by agonists like THC, thereby mitigating the psychoactive effects of cannabis.[12][13] Earlier generation antagonists like Rimonabant were inverse agonists, which not only blocked the receptor but also reduced its basal signaling activity, a mechanism that may have contributed to their adverse psychiatric effects.[14][15] The development of neutral antagonists is a strategy to avoid these side effects.[14][16]

Experimental Protocols: THC Challenge Studies

The safety and efficacy of this compound were evaluated in randomized, double-blind, placebo-controlled Phase 2 clinical trials involving a THC challenge.[8][12] While specific, detailed protocols are proprietary, the general methodology of such studies can be outlined.

Objective: To assess the ability of a CB1 antagonist to reverse the psychoactive and physiological effects of THC in healthy volunteers.

Methodology:

  • Screening: Healthy, occasional cannabis users are recruited and screened for eligibility based on predefined inclusion and exclusion criteria.

  • Baseline Assessments: Prior to any drug administration, baseline measurements of vital signs, subjective effects (e.g., using Visual Analog Scales for "feeling high," "alertness," etc.), and objective measures of psychomotor performance are recorded.

  • THC Administration: Participants receive a standardized oral dose of THC.

  • Antagonist/Placebo Administration: At a predetermined time after the THC challenge, participants receive either this compound or a placebo.

  • Post-dose Monitoring: Participants are continuously monitored for adverse events. Subjective and objective assessments are repeated at regular intervals to measure the effects of the antagonist on THC-induced intoxication.

  • Safety Follow-up: A follow-up visit is typically scheduled to monitor for any delayed adverse events.

THC_Challenge_Workflow cluster_workflow Experimental Workflow: THC Challenge Study Screening Participant Screening (Healthy Volunteers) Baseline Baseline Assessments (VAS, Vitals, etc.) Screening->Baseline THC_Admin THC Administration (Oral Dose) Baseline->THC_Admin Randomization Randomization THC_Admin->Randomization ANEB_001_Admin This compound Administration Randomization->ANEB_001_Admin Placebo_Admin Placebo Administration Randomization->Placebo_Admin Monitoring Continuous Monitoring (Adverse Events) ANEB_001_Admin->Monitoring Placebo_Admin->Monitoring Assessments Post-Dose Assessments (Repeated Measures) Monitoring->Assessments Follow_up Safety Follow-up Assessments->Follow_up

Figure 2: Generalized Workflow of a THC Challenge Clinical Trial.

Conclusion

The available data strongly suggest that this compound possesses a significantly improved safety profile compared to first-generation CB1 antagonists like Rimonabant and Taranabant. The absence of significant psychiatric adverse events in clinical trials to date is a critical differentiator and positions this compound as a promising therapeutic candidate for acute cannabinoid intoxication. Further clinical development will be crucial to fully characterize its long-term safety and efficacy. The focused indication of ACI, requiring acute rather than chronic dosing, may also contribute to a more favorable risk-benefit profile. For researchers and drug developers, the story of CB1 antagonists underscores the importance of nuanced pharmacological profiles and targeted indications in maximizing therapeutic potential while minimizing risk.

References

A Cross-Study Comparison of ANEB-001 for Acute Cannabinoid Intoxication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for ANEB-001, an investigational treatment for Acute Cannabinoid Intoxication (ACI), against the current standard of care and other relevant pharmacological interventions. The information is compiled from publicly available clinical trial data, press releases, and peer-reviewed publications to support researchers, scientists, and drug development professionals in the field of substance use disorders.

Executive Summary

This compound is a small molecule, orally bioavailable competitive antagonist of the cannabinoid receptor type 1 (CB1).[1] Clinical trials have demonstrated its potential to rapidly reverse the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] Currently, there are no FDA-approved pharmacological treatments specifically for ACI, with supportive care being the standard management in emergency departments.[2] This guide will compare the efficacy, safety, and experimental protocols of this compound with supportive care and a historical pharmacological alternative, rimonabant.

Data Presentation: this compound vs. Alternatives

The following table summarizes the quantitative data from the this compound Phase 2 clinical trial and provides a qualitative comparison with the current standard of care and a former CB1 antagonist, rimonabant.

Parameter This compound (Phase 2) Supportive Care (Standard of Care) Rimonabant (Historical Data)
Primary Indication Acute Cannabinoid Intoxication (ACI)Acute Cannabinoid Intoxication (ACI)Obesity, Smoking Cessation (Withdrawn)
Mechanism of Action CB1 Receptor AntagonistSymptomatic management, no specific mechanismCB1 Receptor Antagonist/Inverse Agonist
Efficacy Endpoints
VAS "Feeling High" (0-100mm)Statistically significant reduction (p<0.0001 at 30mg THC dose)[2]No direct pharmacological effect; resolution of symptoms over timeSignificant reduction in subjective "high"
VAS "Alertness"Statistically significant improvement (p=0.0042)Gradual improvement as THC is metabolizedNot a primary endpoint in most studies
Body SwayStatistically significant reduction (p=0.0196)[3]Gradual improvement as THC is metabolizedNot a primary endpoint in most studies
Heart RateReduction in THC-induced tachycardia (p=0.0125 in pooled analysis)[1]Monitoring; benzodiazepines may be used for severe tachycardia[2]Significant reduction in cannabis-induced tachycardia
Dosing Regimen Single oral doses of 10mg, 50mg, and 100mg investigated[1]Varies based on symptoms (e.g., benzodiazepines for anxiety)[4]Oral doses of 20mg, 40mg, and 90mg studied[5]
Safety and Tolerability Generally well-tolerated; mild to moderate adverse events reported (e.g., nausea, vomiting)Generally safe; risks associated with specific interventions (e.g., sedation with benzodiazepines)[6]Withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation[7]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT05282797)

The this compound Phase 2 trial was a randomized, double-blind, placebo-controlled study conducted in healthy adult volunteers to evaluate the safety, tolerability, and efficacy of this compound in reversing the effects of a THC challenge.[1]

Study Design: The trial consisted of multiple parts (A, B, and C) with different dosing cohorts.

  • Part A: 60 subjects were randomized to receive a single oral dose of 10.5 mg THC co-administered with either 50 mg this compound, 100 mg this compound, or placebo.[8]

  • Part B: This part featured an adaptive design with six cohorts of up to 15 healthy adults each, exploring different doses of THC (up to 30 mg) and this compound (10 mg), including delayed administration of this compound one hour after the THC challenge.[1][3]

  • Part C: An open-label extension to evaluate higher THC challenge doses (40mg and 60mg) with this compound (10mg and 20mg respectively).[9]

Key Methodologies:

  • Participants: Healthy adult occasional cannabis users.[1]

  • Intervention: Oral administration of THC followed by oral administration of this compound or placebo.

  • Efficacy Assessments:

    • Visual Analog Scales (VAS): Subjective measures of "Feeling High" and "Alertness" on a 100mm scale.[8]

    • Body Sway: An objective measure of postural stability.[1]

    • Heart Rate: Monitored to assess cardiovascular effects.[1]

  • Safety Assessments: Monitoring of adverse events, vital signs, and other safety parameters.

Supportive Care for Acute Cannabinoid Intoxication

The standard of care for ACI is primarily supportive and focuses on managing the symptoms until the effects of THC subside.[4]

Methodology:

  • Assessment: Initial assessment of vital signs, mental status, and ruling out other causes of altered mental status.

  • Environment: Placing the patient in a quiet, calm, and low-stimulation environment.[4]

  • Reassurance: Providing verbal reassurance to alleviate anxiety and paranoia.

  • Symptomatic Treatment:

    • Anxiety and Agitation: For severe symptoms, benzodiazepines (e.g., lorazepam) may be administered.[6]

    • Psychosis: Antipsychotic medications may be used in rare cases of severe psychosis.[2]

    • Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure.[4]

  • Observation: Patients are typically observed until their symptoms resolve.

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of THC and the mechanism of action of this compound, as well as a conceptual workflow of the this compound Phase 2 clinical trial.

THC_Signaling_Pathway THC THC CB1R CB1 Receptor THC->CB1R Agonist Binding Gi Gi Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Neuronal_Activity ↓ Neuronal Activity (Psychoactive Effects) Gi->Neuronal_Activity Downstream Effects cAMP ↓ cAMP

Caption: THC acts as an agonist at the CB1 receptor, leading to downstream effects that cause psychoactive symptoms.

ANEB001_Mechanism_of_Action cluster_receptor CB1 Receptor CB1R CB1 Receptor No_Signal No Signal Transduction (Reversal of Effects) CB1R->No_Signal THC THC THC->CB1R Binding Blocked ANEB001 This compound ANEB001->CB1R Competitive Antagonist Binding

Caption: this compound competitively blocks THC from binding to the CB1 receptor, preventing its psychoactive effects.

ANEB001_Trial_Workflow Screening Participant Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B THC_Challenge Oral THC Challenge Group_A->THC_Challenge Group_B->THC_Challenge Intervention Intervention (this compound or Placebo) THC_Challenge->Intervention Assessments Efficacy & Safety Assessments (VAS, Body Sway, HR, AEs) Intervention->Assessments Follow_up Follow-up Assessments->Follow_up

Caption: A simplified workflow of the this compound Phase 2 THC challenge clinical trial.

References

ANEB-001: A Targeted Antagonist for Cannabinoid Intoxication Poised to Surpass Supportive Care

Author: BenchChem Technical Support Team. Date: November 2025

Anebulo Pharmaceuticals' ANEB-001, a potent and selective CB1 receptor antagonist, is emerging as a promising, targeted treatment for acute cannabinoid intoxication (ACI), offering significant potential advantages over the current standard of supportive care. Clinical trial data suggests this compound can rapidly reverse the psychotropic effects of THC, the primary psychoactive component of cannabis, a capability that current symptomatic treatments lack.

Currently, there is no specific antidote approved for cannabinoid intoxication.[1] The standard of care is primarily supportive, focusing on managing symptoms such as anxiety, psychosis, and nausea.[2][3] While generally effective in preventing severe outcomes, this approach does not address the underlying cause of intoxication—the overstimulation of the CB1 receptor—and can require significant healthcare resources and time for the patient to recover. Off-label use of medications like benzodiazepines for anxiety and naloxone in cases of suspected synthetic cannabinoid overdose have been reported, but their efficacy is not well-established and they come with their own set of risks.[3][4]

This compound, by directly competing with THC at the CB1 receptor, offers a mechanism-based approach to treating ACI.[1][5] This targeted action has the potential to rapidly resolve the intoxicating effects, reduce the burden on emergency departments, and provide a more predictable and efficient treatment course.

Comparative Efficacy and Safety

The potential advantages of this compound are most evident when comparing its clinical trial outcomes with the less predictable and non-specific nature of supportive care.

Quantitative Data Summary

The following tables summarize the available quantitative data from the Phase 2 clinical trial of this compound and provide a qualitative comparison with other treatment modalities.

Table 1: this compound Phase 2 Clinical Trial Efficacy Data

Outcome MeasureThis compound DoseTHC Challenge DoseResultp-value
Visual Analog Scale (VAS) "Feeling High" 10 mg, 30 mg, 50 mg, 100 mg10.5 mg, 21 mg, 30 mgStatistically significant reduction in all cohorts<0.0001 (at 30 mg THC)[1][6]
VAS "Alertness" 10 mg30 mgStatistically significant improvement0.0042[1]
Body Sway 10 mg30 mgStatistically significant reduction0.0196[1]
Proportion of Subjects "Feeling High" 50 mg10.5 mg10% vs 75% in placebo<0.001[2]
100 mg10.5 mg30% vs 75% in placebo<0.001[2]

Table 2: Comparison of Treatment Modalities for Cannabinoid Intoxication

TreatmentMechanism of ActionEfficacy DataKey AdvantagesPotential Disadvantages
This compound Competitive CB1 Receptor Antagonist[1][5]Phase 2 data shows rapid reversal of psychotropic effects[1][7]Targeted, rapid onset of action, potential to reduce hospital resource utilization.Still investigational, potential for side effects (though well-tolerated in trials).[1][7]
Supportive Care (e.g., observation, quiet environment) Symptom management, allowing for natural metabolism of cannabinoidsNo specific efficacy data; focuses on preventing harmNon-invasive, generally safe.Does not shorten duration of intoxication, resource-intensive.
Benzodiazepines (e.g., Lorazepam) GABA-A receptor agonist, causing CNS depression[8]Used for anxiety/agitation; limited quantitative data for ACI.[8]Effective for sedation and anxiety control.Risk of respiratory depression, sedation, potential for dependence.[8]
Naloxone Opioid receptor antagonist[4]Anecdotal reports of efficacy in synthetic cannabinoid overdose; inconsistent results.[4][9]Potential utility in mixed overdoses.Not a direct cannabinoid antagonist, efficacy in pure cannabis overdose is questionable.

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT05282797)

The Phase 2 proof-of-concept study for this compound was a randomized, double-blind, placebo-controlled trial conducted in healthy adult volunteers.[1][6] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in the context of a THC challenge.[10]

Part A of the study involved co-administration of this compound (50 mg or 100 mg) or placebo with a 10.5 mg oral dose of THC.[2][7]

Part B utilized an adaptive design to explore lower doses of this compound (10 mg and 30 mg) against higher THC challenge doses (21 mg and 30 mg).[1][7] A key aspect of Part B was the investigation of delayed dosing, where this compound or placebo was administered one hour after the THC challenge to simulate a real-world treatment scenario.[1][7]

Key endpoints included the Visual Analog Scale (VAS) for "feeling high" and alertness, as well as objective measures of body sway and heart rate.[1][2] Safety was continuously monitored, and adverse events were recorded.[1]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of its Phase 2 clinical trial.

THC_ANEB001_Mechanism cluster_presynaptic Presynaptic Neuron THC THC CB1 CB1 Receptor THC->CB1 Agonist Binding ANEB This compound ANEB->CB1 Competitive Antagonist Binding G_protein Gi/o Protein CB1->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Reduced

Caption: Mechanism of THC agonism and this compound antagonism at the CB1 receptor.

ANEB001_Phase2_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Administration (Double-Blind) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis s1 Healthy Volunteers (Occasional Cannabis Users) s2 Informed Consent & Medical Screening s1->s2 r1 Randomized to Treatment Groups s2->r1 t1 Part A: THC (10.5mg) + This compound (50/100mg) or Placebo r1->t1 Part A t2 Part B (Adaptive): THC (21/30mg) + This compound (10/30mg) or Placebo (Co-administered or Delayed) r1->t2 Part B a1 Pharmacodynamic Measures: - VAS ('Feeling High', Alertness) - Body Sway - Heart Rate t1->a1 a2 Pharmacokinetic Sampling t1->a2 a3 Adverse Event Monitoring t1->a3 t2->a1 t2->a2 t2->a3 d1 Statistical Analysis of Primary & Secondary Endpoints a1->d1 a2->d1 a3->d1

Caption: Workflow of the this compound Phase 2 clinical trial (NCT05282797).

Treatment_Comparison ACI Acute Cannabinoid Intoxication Targeted Targeted Treatment (this compound) ACI->Targeted Addresses Root Cause Symptomatic Symptomatic Treatment ACI->Symptomatic Manages Symptoms Mechanism Mechanism: CB1 Antagonism Targeted->Mechanism Supportive Supportive Care Symptomatic->Supportive OffLabel Off-Label Pharmacotherapy Symptomatic->OffLabel Outcome1 Outcome: Rapid Reversal of Intoxication Mechanism->Outcome1 Outcome2 Outcome: Symptom Mitigation, Natural Recovery Supportive->Outcome2 OffLabel->Outcome2

Caption: Logical comparison of treatment approaches for ACI.

Conclusion

This compound represents a significant potential advancement in the treatment of acute cannabinoid intoxication. Its targeted mechanism as a CB1 receptor antagonist has demonstrated in a Phase 2 clinical trial the ability to rapidly and significantly reverse the key psychotropic effects of THC. This stands in stark contrast to the current standard of care, which is limited to supportive measures that manage symptoms without accelerating recovery. For researchers, scientists, and drug development professionals, this compound exemplifies a promising shift from symptomatic management to a mechanism-based therapeutic strategy for ACI. Further investigation in Phase 3 trials will be crucial to fully delineate its clinical utility and safety profile in a broader patient population.

References

Replicating ANEB-001 Preclinical Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of ANEB-001's performance based on available clinical data and a guide to its experimental evaluation in the absence of independent preclinical replication studies.

This guide provides a comprehensive comparison of the performance of this compound, a competitive antagonist of the cannabinoid receptor type 1 (CB1), based on publicly available data from its Phase 2 clinical trials.[1][2] Currently, there is a lack of independent, peer-reviewed publications detailing the replication of this compound's preclinical findings in different laboratory settings. This document, therefore, focuses on summarizing the existing clinical trial data to offer researchers a baseline for potential future independent validation studies.

Mechanism of Action

This compound, also known as selonabant, functions by competitively binding to the CB1 receptor, thereby displacing delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3][4] This action is intended to reverse the symptoms of acute cannabinoid intoxication (ACI).[3][4] The overstimulation of the CB1 receptor by cannabinoids like THC is responsible for the psychoactive effects associated with cannabis use.[5] By blocking this interaction, this compound aims to alleviate symptoms such as euphoria, dizziness, and impaired motor control.[1][3]

Data Presentation: Phase 2 Clinical Trial Findings

The following tables summarize the key quantitative data from the Phase 2 clinical trial of this compound. This trial was conducted in healthy adult volunteers who were administered an oral THC challenge.[1][3][6]

Table 1: Efficacy of this compound in Reducing Subjective "Feeling High" (Visual Analog Scale)

THC DoseThis compound DoseOutcomep-value
10.5 mg50 mg10% of subjects reported feeling high vs. 75% in placebo group< 0.001[2][7]
10.5 mg100 mg30% of subjects reported feeling high vs. 75% in placebo group< 0.001[2][7]
21 mg10 mg80.4% reduction in mean VAS "Feeling High" vs. placebo< 0.001[6]
21 mg30 mg82.8% reduction in mean VAS "Feeling High" vs. placebo< 0.0001[6][8]
30 mg10 mgStatistically significant reduction in VAS "Feeling High"< 0.0001[1][4]

Table 2: Effect of this compound on Other Metrics of Acute Cannabinoid Intoxication

MetricTHC DoseThis compound DoseOutcomep-value
VAS Alertness10.5 mg50 mg & 100 mgStatistically significant improvement vs. placebo< 0.01[7]
VAS Alertness21 mg30 mg10.8 mm increase vs. placebo0.001[6][8]
VAS Alertness30 mg10 mgStatistically significant improvement vs. placebo0.0042[1][4]
Body Sway21 mg10 mg29.3% reduction vs. placebo0.007[6]
Body Sway21 mg30 mg30.6% reduction vs. placebo0.002[6][8][9]
Body Sway30 mg10 mgStatistically significant reduction vs. placebo0.0196[1][4]
Heart Rate21 mg10 mg & 30 mgNot significantly different from placeboNot Significant[6][8]

Experimental Protocols: Phase 2 Clinical Trial Methodology

The following provides a detailed methodology for the key experiments conducted in the Phase 2 clinical trial of this compound, as described in the available literature.[3][6]

Study Design: The study was a randomized, double-blind, placebo-controlled trial in healthy adult volunteers with a history of occasional cannabis use.[3][6][7] The trial consisted of two parts, Part A and Part B, which investigated different doses of this compound and THC.[6]

Participant Population: Healthy adult volunteers with occasional cannabis use were recruited.[7]

Intervention:

  • THC Administration: Oral THC was administered to induce symptoms of acute cannabinoid intoxication. Doses ranged from 10.5 mg to 30 mg.[4][6]

  • This compound Administration: this compound was administered orally in capsule form at doses of 10 mg, 30 mg, 50 mg, and 100 mg.[2][6] In some cohorts, this compound was administered one hour after the THC challenge to assess its ability to reverse existing symptoms.[1][3][4]

Outcome Measures:

  • Primary Endpoint: The primary endpoint was the Visual Analog Scale (VAS) for "feeling high," a subjective measure where participants rate their feeling of being high on a scale.[3][7]

  • Secondary Endpoints:

    • VAS for "alertness."[3][7]

    • Objective measure of postural stability (body sway), assessed using a pot string meter.[6]

    • Heart rate.[6][7]

    • Pharmacokinetic assessments of this compound, THC, and its metabolite 11-OH-THC were conducted through venous blood samples.[6]

    • Safety and tolerability were monitored through adverse event reporting, clinical laboratory tests, vital signs, and ECGs.[6]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the Phase 2 clinical trial.

ANEB_001_Mechanism_of_Action cluster_receptor CB1 Receptor receptor Binding Site Effects Psychoactive Effects receptor->Effects Activates THC THC THC->receptor Binds to ANEB_001 This compound ANEB_001->receptor Competitively Blocks Experimental_Workflow start Participant Recruitment (Healthy Volunteers) randomization Randomization start->randomization thc_admin Oral THC Administration randomization->thc_admin aneb_001 This compound Administration thc_admin->aneb_001 Group 1 placebo Placebo Administration thc_admin->placebo Group 2 assessments Outcome Assessments (VAS, Body Sway, etc.) aneb_001->assessments placebo->assessments analysis Data Analysis assessments->analysis

References

Safety Operating Guide

Proper Disposal of ANEB-001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of ANEB-001, a halogenated organic compound used in research. While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is imperative to follow best practices for chemical waste management to ensure laboratory safety and environmental protection.[1]

Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step in safe handling and disposal.

PropertyValue
Chemical Formula C22H24ClF3N2O2[1]
Molecular Weight 440.89 g/mol
Appearance White to off-white solid
CAS Number 791848-71-0[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental release.

ConditionDuration
Powder at -20°C 3 years
Powder at 4°C 2 years
In solvent at -80°C 6 months
In solvent at -20°C 1 month

Step-by-Step Disposal Protocol

The following protocol is based on established guidelines for the disposal of halogenated organic compounds in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Laboratory coat

  • Nitrile gloves

  • Closed-toe shoes

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • This compound waste should be collected in a designated "Halogenated Organic Waste" container.[2][3]

  • Do not mix this compound with non-halogenated organic waste, acids, bases, or oxidizing agents.[4][5]

3. Container Labeling:

  • Clearly label the waste container as "Halogenated Organic Waste" and list all contents, including this compound and any solvents used.[5][6]

  • Ensure the label is securely affixed and legible.

4. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]

  • Keep the container tightly sealed when not in use.[5][6]

  • Utilize secondary containment, such as a tray, to mitigate spills or leaks.[7]

5. Disposal of Empty Containers:

  • To be considered "empty," a container that held this compound should be triple-rinsed with a suitable solvent.[7][8]

  • The first rinsate must be collected and disposed of as halogenated organic waste.[9] Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[8]

6. Final Disposal:

  • Arrange for the collection of the "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or other organic compounds down the drain.[2]

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_final Final Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Identify this compound Waste (Solid & Solvent Mixtures) A->B Start C Use Designated 'Halogenated Organic Waste' Container B->C H Triple-Rinse Empty Containers B->H Empty Container D Label Container Clearly with Contents C->D E Store in Ventilated Satellite Accumulation Area D->E F Keep Container Sealed & Use Secondary Containment E->F G Contact EHS for Waste Pickup F->G Container Full I Dispose of Rinsed Containers as Non-Hazardous Waste H->I

Caption: A workflow diagram for the safe disposal of this compound.

Signaling Pathway Considerations in Disposal

While this compound is a CB1 inhibitor, its biological activity does not directly impact its disposal procedure, which is dictated by its chemical properties as a halogenated organic compound. The primary concern during disposal is the prevention of environmental contamination and ensuring the safety of laboratory personnel.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

Essential Safety and Logistical Information for Handling ANEB-001

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides crucial safety and logistical guidance for handling ANEB-001. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following information is based on established best practices for handling potent pharmaceutical compounds with unknown toxicity. All personnel must supplement this guidance with a thorough, compound-specific risk assessment before commencing any handling activities.

Personal Protective Equipment (PPE)

The primary goal when working with potent compounds like this compound is to minimize exposure through all potential routes, including inhalation, dermal contact, and ingestion.[1][2] A multi-layered approach to PPE is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust.
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is required.[3]
Disposable Respirators (e.g., N95)May be suitable for low-risk activities but are not recommended as primary protection when handling potent compounds.[3][4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals.[3]
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek to provide protection against chemical splashes and dust.[3]
Dedicated Lab CoatShould be worn over personal clothing. Professional laundering or disposal is required.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for enhanced protection.[4][5][6]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the handling area and removed before exiting.[3]

Experimental Protocol: General Handling Procedure for this compound

This protocol outlines a general workflow for handling this compound in a laboratory setting. It is crucial to perform these steps within a designated containment area, such as a certified chemical fume hood or a ventilated balance enclosure.

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that the containment system (e.g., fume hood) is functioning correctly.

    • Prepare all necessary equipment and materials (e.g., spatulas, weighing paper, vials, solvents) and place them within the containment area.

    • Have a clearly labeled waste container ready for contaminated materials.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a ventilated enclosure to minimize the risk of inhalation.[7]

    • Use dedicated or disposable equipment to handle the compound.

    • Keep the primary container of this compound sealed when not in use.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the pre-weighed this compound slowly to avoid splashing.

    • Cap the container securely before mixing or vortexing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Doff PPE in the correct order to prevent self-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly after exiting the laboratory.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of this compound within the facility is essential for safety and compliance.

Operational Plan Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_risk Conduct Compound-Specific Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_containment Verify Containment System prep_ppe->prep_containment prep_materials Prepare Materials and Waste prep_containment->prep_materials handle_weigh Weigh/Aliquot in Containment prep_materials->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces and Equipment handle_experiment->post_decon Proceed to Post-Handling post_waste Segregate and Dispose of Contaminated Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.

  • Solid Waste: This includes contaminated PPE (gloves, coveralls, shoe covers), weighing paper, and any other disposable materials that have come into contact with this compound. This waste should be collected in clearly labeled, sealed containers.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in separate, compatible, and clearly labeled hazardous waste containers.

  • Disposal Method: Due to its potent nature, incineration is the recommended method for the final disposal of this compound waste.[8] This ensures the complete destruction of the active pharmaceutical ingredient. All disposal must comply with federal, state, and local regulations.[9]

Spill Management

In the event of a spill, the area should be evacuated and secured. Only personnel trained in hazardous spill response should perform the cleanup, using a spill kit appropriate for potent pharmaceutical compounds. All materials used in the cleanup must be disposed of as hazardous waste.

Logical Relationship for PPE Selection

cluster_risk Risk Assessment cluster_ppe PPE Selection cluster_verification Verification risk_assess Assess Risk of Exposure (Inhalation, Dermal, Ocular) respiratory Respiratory Protection (e.g., PAPR, N95) risk_assess->respiratory High Inhalation Risk hand Hand Protection (Double Nitrile Gloves) risk_assess->hand Dermal Contact Risk body Body Protection (Coverall, Lab Coat) risk_assess->body Splash/Spill Risk eye Eye/Face Protection (Goggles, Face Shield) risk_assess->eye Splash/Aerosol Risk verify_fit Ensure Proper Fit and Function respiratory->verify_fit verify_training Confirm User Training hand->verify_training body->verify_training eye->verify_fit proceed proceed verify_fit->proceed Proceed with Handling verify_training->proceed

Caption: Decision process for selecting appropriate PPE.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.